Product packaging for 2-Amino-4-chloro-5-fluorobenzoic acid(Cat. No.:CAS No. 108288-16-0)

2-Amino-4-chloro-5-fluorobenzoic acid

Cat. No.: B048750
CAS No.: 108288-16-0
M. Wt: 189.57 g/mol
InChI Key: NGCSJYVKMMNJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-4-chloro-5-fluorobenzoic acid (CAS 108288-16-0) is a multifunctional aromatic compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol . This compound serves as a valuable synthetic building block in organic and medicinal chemistry research. The presence of an amino group, a carboxylic acid, and two different halogens (chloro and fluoro) on a single benzoic acid scaffold allows for selective and sequential chemical modifications, making it a versatile precursor for the development of more complex molecules. Fluorinated benzoic acids are of significant research interest because the incorporation of fluorine can enhance the therapeutic efficiency and improve the pharmacological properties of bioactive molecules . The high electronegativity of fluorine alters the electronic effects of the molecule, which can improve chemical reactivity and physical properties, such as increased lipid solubility and oxidative stability . Researchers utilize related ortho-substituted aniline and benzoic acid derivatives as key intermediates in the synthesis of various heterocycles, including quinazolinones and oxazolines, which are core structures in many potential pharmaceuticals and ligands . This product is intended for research purposes as a chemical standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions. Refer to the supplied Safety Data Sheet for detailed hazard and handling information. The typical purity for this compound is 95% to 98% . The SMILES representation for this molecule is O=C(O)c1cc(F)c(Cl)cc1N . For specific storage and handling conditions, please consult the product documentation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClFNO2 B048750 2-Amino-4-chloro-5-fluorobenzoic acid CAS No. 108288-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCSJYVKMMNJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562807
Record name 2-Amino-4-chloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108288-16-0
Record name 2-Amino-4-chloro-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chloro-5-fluorobenzoic acid (CAS: 108288-16-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-5-fluorobenzoic acid, a halogenated anthranilic acid derivative. Due to its unique substitution pattern, this compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the development of targeted protein degraders. This document consolidates available physicochemical data, outlines a plausible synthetic pathway, and discusses its potential applications and relevant experimental contexts.

Core Physicochemical Properties

PropertyValueSource
CAS Number 108288-16-0[2]
Molecular Formula C₇H₅ClFNO₂[2]
Molecular Weight 189.57 g/mol [2][3]
IUPAC Name This compound[3]
Physical Form Solid[1]
Boiling Point 350.1 °C at 760 mmHg (Predicted)[3]
Melting Point No data available for this specific compound. For comparison, 2-Amino-4-fluorobenzoic acid has a melting point of 192-196 °C, and 2-Amino-5-fluorobenzoic acid melts at 181-183 °C.[4]
Solubility No specific data available. For comparison, 2-Amino-5-fluorobenzoic acid is soluble in ethanol (~20 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml), with limited solubility in PBS (pH 7.2) at ~0.25 mg/ml.[5]

Synthesis and Purification

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available, a potential synthetic route can be devised based on patent literature for this and structurally related compounds.[6][7] A common approach involves the nitration of a substituted chlorofluorobenzoic acid followed by the reduction of the nitro group.

A generalized workflow for the synthesis is presented below.

G General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification Start 3-Chloro-4-fluorobenzoic acid Nitration Nitration (e.g., HNO₃, H₂SO₄) Start->Nitration Intermediate 3-Chloro-4-fluoro-6-nitrobenzoic acid Nitration->Intermediate Reduction Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Product This compound Reduction->Product Crude_Product Crude Product Recrystallization Recrystallization (e.g., from toluene or an alcohol/water mixture) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: A potential synthetic and purification workflow.

Experimental Protocol: General Synthesis via Nitration and Reduction (Adapted from patent literature)[7]

Step 1: Nitration of 3-Chloro-4-fluorobenzoic acid

  • To a stirred solution of concentrated sulfuric acid, add 3-chloro-4-fluorobenzoic acid portion-wise, maintaining the temperature below 20°C.

  • Cool the mixture to 0-5°C and slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the solid with cold water until the washings are neutral and dry the crude 3-chloro-4-fluoro-6-nitrobenzoic acid.

Step 2: Reduction of 3-Chloro-4-fluoro-6-nitrobenzoic acid

  • Suspend the crude nitro-intermediate in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, for example, 10% palladium on carbon.

  • Introduce hydrogen gas into the reaction vessel (this can be done using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent, such as toluene or an ethanol/water mixture.

  • If the solution is colored, treat it with activated charcoal.

  • Hot filter the solution to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Discovery and Development

The primary application of this compound is as a key building block in the synthesis of more complex molecules, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).[2]

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] This technology offers a novel therapeutic modality for targeting proteins that have been traditionally considered "undruggable."[8]

The structure of this compound, with its reactive amino and carboxylic acid groups, allows for its incorporation into the linker component of a PROTAC or as a scaffold for the development of ligands for either the target protein or the E3 ligase. The presence of halogen atoms can also be exploited for further chemical modifications and can influence the pharmacokinetic properties of the final molecule.[10]

G PROTAC Mechanism of Action Target_Protein Target Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) Target_Protein->Ternary_Complex PROTAC PROTAC Molecule (potentially derived from This compound) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: The catalytic cycle of a PROTAC molecule.

While specific targets for PROTACs derived from this particular building block are not disclosed in readily available literature, the general classes of proteins targeted by PROTACs include kinases, transcription factors, and scaffolding proteins implicated in various diseases, particularly cancer.[11][12][13]

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

Analytical MethodPurposeTypical Parameters (adapted from similar compounds)Source
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Column: C18 reverse-phaseMobile Phase: Acetonitrile/water gradient with an acidic modifier (e.g., formic or acetic acid)Detection: UV at a suitable wavelength (e.g., 254 nm)[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.Predicted ¹H and ¹³C NMR data are available in databases. Experimental spectra would need to be acquired in a suitable deuterated solvent (e.g., DMSO-d₆).[16]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.Electron ionization (EI) or electrospray ionization (ESI) can be used.[16]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for N-H, O-H, C=O, and aromatic C-H and C-X bonds would be expected.[16]
Experimental Protocol: General HPLC Method for Purity Analysis (Adapted)[16]
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient, for example, starting with 95% A and increasing to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity can be determined by the area percentage of the main peak.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the development of novel therapeutics like PROTACs. While detailed experimental protocols and biological data for this specific compound are not extensively documented in public literature, this guide provides a solid foundation based on available information and data from closely related analogues. Researchers can use this information to inform their synthetic strategies, analytical method development, and exploration of its potential in drug discovery programs.

References

physicochemical properties of 2-Amino-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-chloro-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available . Due to the limited availability of experimentally determined data for this specific compound, this guide also includes detailed, generalized experimental protocols for key physicochemical property determination, relevant to substituted benzoic acids.

Core Physicochemical Properties

This compound, with the CAS number 108288-16-0, is a substituted aromatic carboxylic acid.[1] Its structure incorporates an amino group, a chloro group, and a fluoro group on the benzoic acid framework, making it a compound of interest in medicinal chemistry and material science.

Quantitative Data Summary

The following table summarizes the available computed and limited experimental data for this compound and related compounds for comparative purposes.

PropertyThis compound5-Amino-2-chloro-4-fluorobenzoic acid (Isomer)2-Amino-5-fluorobenzoic acid (Related Compound)2-Amino-4-fluorobenzoic acid (Related Compound)
Molecular Formula C₇H₅ClFNO₂[1]C₇H₅ClFNO₂C₇H₆FNO₂[2][3]C₇H₆FNO₂
Molecular Weight 189.57 g/mol [1]189.57 g/mol 155.1 g/mol [2]155.13 g/mol
Melting Point No experimental data availableNo experimental data available181-183 °C (lit.)[3]192-196 °C (lit.)
Boiling Point No experimental data availableNo experimental data availableNo experimental data availableNo experimental data available
pKa No experimental data available3.03±0.25 (Predicted)[4]No experimental data availableNo experimental data available
Solubility No experimental data availableSoluble in Methanol[4]Soluble in Ethanol (~20 mg/ml), DMSO (~30 mg/ml), DMF (~30 mg/ml), PBS (pH 7.2, ~0.25 mg/ml)[2]No experimental data available
Appearance Solid (predicted)Grey Solid[4]Crystalline solid[2]No specific data available

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of aromatic carboxylic acids are provided below.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating and Observation: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

  • Titration: The solution of the acid is titrated with the standardized base. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of the titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This point corresponds to the inflection point of the titration curve.

Solubility Determination

Solubility data is critical for applications in drug development and formulation.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer solutions at various pH values) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The measured concentration represents the solubility of the compound in that solvent at that temperature.

Visualizations

General Synthesis Pathway for Substituted Benzoic Acids

The following diagram illustrates a generalized synthetic route that can be adapted for the preparation of this compound, starting from a substituted aniline.

G General Synthesis of a Substituted Benzoic Acid cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Hydrolysis cluster_3 Alternative Step 2: Gattermann Reaction A Substituted Aniline (e.g., 4-chloro-5-fluoroaniline) B Diazonium Salt A->B NaNO2, HCl 0-5 °C C Introduction of Cyano Group B->C CuCN E Introduction of Formyl Group B->E Cu/HCHO D Substituted Benzoic Acid (e.g., this compound) C->D H3O+, Heat E->D KMnO4 or other oxidizing agent G Workflow for Physicochemical Characterization A Compound Synthesis and Purification B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (HPLC, Melting Point) A->C D Determination of Physical Properties C->D G Determination of Chemical Properties C->G E Melting Point Analysis D->E F Boiling Point Analysis D->F J Data Compilation and Analysis E->J F->J H pKa Measurement G->H I Solubility Profiling G->I H->J I->J K Technical Report Generation J->K

References

2-Amino-4-chloro-5-fluorobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4-chloro-5-fluorobenzoic Acid: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated anthranilic acid derivative. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on its molecular structure, predicted properties, and offers insights based on closely related analogs. The content is intended to support research and development activities in medicinal chemistry, drug discovery, and material science.

Molecular Structure and Identification

This compound is a polysubstituted aromatic carboxylic acid. The spatial arrangement of the amino, chloro, and fluoro substituents on the benzoic acid scaffold dictates its chemical reactivity and potential biological activity.

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name This compound [1]
CAS Number 108288-16-0 [1][2]
Molecular Formula C₇H₅ClFNO₂ [1][2]
Molecular Weight 189.57 g/mol [1][2]
SMILES C1=C(C(=CC(=C1F)Cl)N)C(=O)O [1]
InChI InChI=1S/C7H5ClFNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) [1]

| InChIKey | NGCSJYVKMMNJIJ-UHFFFAOYSA-N |[1] |

Molecular structure of this compound.

Physicochemical Properties

Table 2: Physicochemical Data of this compound and Related Compounds

Property This compound 2-Amino-5-fluorobenzoic acid 2-Amino-4-fluorobenzoic acid 2-Amino-5-chlorobenzoic acid
Purity ≥98%[2] 97%[3] 97%[4] -
Melting Point (°C) Not available 181-183[3] 192-196[4] 200 (decomposes)
pKa (Predicted) 3.03 ± 0.25[5] - - -
Solubility Soluble in Methanol[5] - - -

| Appearance | Grey Solid[5] | Solid[3] | - | - |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be inferred from the synthesis of related halogenated anthranilic acids. A common strategy involves the nitration of a substituted benzoic acid followed by the reduction of the nitro group.

A potential precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid, has a documented synthesis, which can serve as a starting point for a proposed synthetic pathway.[6]

synthetic_workflow start 2-Chloro-4-fluorobenzoic acid step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 2-Chloro-4-fluoro-5-nitrobenzoic acid step1->intermediate step2 Reduction (e.g., H₂, Pd/C) intermediate->step2 product This compound step2->product

Proposed synthetic workflow for this compound.
General Experimental Protocol (Inferred)

Step 1: Nitration of 2-Chloro-4-fluorobenzoic acid A procedure similar to the one described for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid could be adapted.[6] This would typically involve the careful addition of 2-chloro-4-fluorobenzoic acid to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction mixture would then be worked up, for example, by pouring it onto ice, followed by filtration and washing to isolate the crude nitrated product.

Step 2: Reduction of 2-Chloro-4-fluoro-5-nitrobenzoic acid The isolated 2-chloro-4-fluoro-5-nitrobenzoic acid would then be subjected to a reduction reaction to convert the nitro group to an amino group. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7] Alternative reducing agents could also be employed. Following the reduction, the catalyst would be removed by filtration, and the solvent evaporated to yield the crude this compound, which could then be purified by recrystallization.

Spectroscopic Analysis

Specific spectroscopic data (NMR, IR, MS) for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, with their chemical shifts and coupling constants influenced by the surrounding amino, chloro, fluoro, and carboxylic acid groups. The protons of the amino and carboxylic acid groups would also be visible, though their chemical shifts can be broad and solvent-dependent.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.[8]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (189.57 g/mol ), along with characteristic fragmentation patterns.

Biological Activity and Potential Applications

While there is no direct evidence in the literature detailing the biological activity of this compound, its structural similarity to other biologically active molecules suggests potential areas for investigation. Substituted anthranilic acids are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[9][10]

The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[11][12]

Based on the activity of its isomers, this compound could be explored for its potential as an intermediate in the development of novel therapeutics, including:

  • Anticancer agents: The structural analog, 2-amino-3-chlorobenzoic acid, has been investigated as a potential cancer antagonist that may modulate the PI3K/AKT signaling pathway.[13]

  • Anti-inflammatory drugs: Anthranilic acid derivatives are the basis for fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs).[9]

  • Antimicrobial agents: Derivatives of 2-chlorobenzoic acid have shown activity against both Gram-positive and Gram-negative bacteria.[13]

signaling_pathway cluster_pathway Inferred PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Compound 2-Amino-4-chloro-5-fluorobenzoic acid derivative (Hypothetical) Compound->PI3K inhibits?

Hypothesized inhibition of the PI3K/AKT pathway by a derivative.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data is sparse, this guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic routes based on the available information for related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and materials science. Researchers are encouraged to use the information herein as a starting point for their investigations into this and other halogenated anthranilic acid derivatives.

References

Solubility of 2-Amino-4-chloro-5-fluorobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-4-chloro-5-fluorobenzoic acid in organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this document provides solubility information for the closely related compound, 2-Amino-5-fluorobenzoic acid, to serve as a preliminary reference. Furthermore, a detailed, generalized experimental protocol for determining the solubility of aromatic carboxylic acids, such as this compound, is presented. This guide is intended to support researchers and professionals in drug development and related fields in estimating solubility and designing appropriate experimental procedures.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid group, and halogen substituents, suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification, and formulation development.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in organic solvents is not available in peer-reviewed literature or chemical databases. However, data for the structurally similar compound, 2-Amino-5-fluorobenzoic acid, can provide valuable insights into the expected solubility trends.

Estimated Solubility Based on a Structurally Related Compound

The following table summarizes the available solubility data for 2-Amino-5-fluorobenzoic acid. It is important to note that the additional chlorine atom in this compound will influence its polarity and crystal lattice energy, likely resulting in different solubility values. Nevertheless, this data serves as a useful starting point for solvent selection.

SolventChemical FormulaMolar Mass ( g/mol )Dielectric Constant (at 20°C)Solubility of 2-Amino-5-fluorobenzoic acid
EthanolC₂H₅OH46.0724.55~20 mg/mL[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.1346.7~30 mg/mL[1]
Dimethylformamide (DMF)(CH₃)₂NC(O)H73.0938.3~30 mg/mL[1]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound in an organic solvent using the shake-flask method followed by gravimetric or spectrophotometric analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials (for gravimetric analysis)

  • UV-Vis spectrophotometer and cuvettes (for spectrophotometric analysis)

  • Vortex mixer

Procedure: Shake-Flask Method
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectrophotometric analysis) to remove any undissolved particles.

Analysis of Solute Concentration
  • Solvent Evaporation: Place the vials containing the filtered solution in a fume hood and allow the solvent to evaporate completely. A gentle stream of nitrogen or a vacuum oven at a suitable temperature can be used to expedite this process.

  • Drying: Once the solvent has evaporated, dry the vials containing the solid residue to a constant weight in a vacuum oven.

  • Weighing: Accurately weigh the vials containing the dried solute.

  • Calculation: The solubility (S) in mg/mL is calculated using the following formula:

    S = (m₂ - m₁) / V

    where:

    • m₁ is the mass of the empty vial.

    • m₂ is the mass of the vial with the dried solute.

    • V is the volume of the solvent in which the solute was dissolved.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λ_max.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility (S) in mg/mL is then calculated by multiplying the concentration by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_preparation Solution Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_gravimetric Gravimetric Details cluster_spectrophotometric Spectrophotometric Details A Add excess solute to solvent in vials B Equilibrate at constant temperature with agitation A->B C Allow undissolved solid to settle B->C D Withdraw supernatant with a syringe C->D E Filter through a 0.22 µm syringe filter D->E F Gravimetric Analysis E->F Collect in pre-weighed vial G Spectrophotometric Analysis E->G Collect in volumetric flask H Evaporate solvent F->H L Prepare calibration curve G->L M Dilute sample and measure absorbance G->M I Dry residue to constant weight H->I J Weigh dried solute I->J K Calculate solubility J->K N Determine concentration from curve M->N O Calculate solubility N->O

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While direct solubility data for this compound remains to be experimentally determined and published, the information on the related compound, 2-Amino-5-fluorobenzoic acid, provides a useful preliminary estimate. The provided experimental protocol offers a robust framework for researchers to accurately determine the solubility of this and other similar compounds in various organic solvents. Such data is invaluable for advancing research and development in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to 2-Amino-4-chloro-5-fluorobenzoic Acid: Properties, Synthesis, and Applications in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-4-chloro-5-fluorobenzoic acid, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, with a focus on its melting point, outline detailed experimental methodologies for its characterization and synthesis, and explore its application in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties of this compound

This compound (CAS No. 108288-16-0) is a substituted anthranilic acid derivative.[1][2][3][4] Its structure, featuring an amino group, a carboxylic acid, a chlorine atom, and a fluorine atom, makes it a versatile scaffold for organic synthesis.[5]

1.1. Melting Point

An experimentally determined melting point for this compound is not consistently reported in publicly available literature; some safety data sheets indicate that this data is not available.[6] However, for comparison, the melting points of several related isomers and similar compounds are well-documented. This comparative data is essential for researchers to estimate the expected melting range and to assess the purity of synthesized batches.

Compound NameCAS NumberMelting Point (°C)
2-Amino-4-fluorobenzoic acid446-32-2192-196
2-Amino-5-fluorobenzoic acid446-08-2181-185
2-Amino-4,5-difluorobenzoic acid89893-02-7181-183
2,4-Dichloro-5-fluorobenzoic acid86522-89-6144-146
2-Amino-5-chloro-3-methylbenzoic acid20776-67-4239-243

This data is compiled from various sources for comparative purposes.[3][7][8][9][10][11]

Experimental Protocols

2.1. Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range often suggests the presence of impurities. The following is a standard protocol for determining the melting point of a solid organic compound like this compound using a capillary melting point apparatus.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • The synthesized solid compound (finely powdered)

  • A reference standard with a known melting point (for calibration)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline sample is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is then inverted and gently tapped to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

  • Calibration: It is good practice to first calibrate the apparatus using a standard compound with a well-known, sharp melting point.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) is used to get a preliminary estimate.

    • For an accurate measurement, a new sample is heated to about 20 °C below the estimated melting point, and then the heating rate is slowed to 1-2 °C/minute.

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

2.2. Proposed Synthesis of this compound

Overall Reaction Scheme:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction Start 3-Chloro-4-fluorotoluene Intermediate1 3-Chloro-4-fluoro-6-nitrotoluene Start->Intermediate1 HNO3, H2SO4 Intermediate2 4-Chloro-5-fluoro-2-nitrobenzoic acid Intermediate1->Intermediate2 KMnO4 Final This compound Intermediate2->Final H2, Pd/C

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Procedure:

  • Nitration of 3-Chloro-4-fluorotoluene:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 3-chloro-4-fluorotoluene.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product, 3-chloro-4-fluoro-6-nitrotoluene. Filter, wash with water, and dry.

  • Oxidation to 4-Chloro-5-fluoro-2-nitrobenzoic acid:

    • Suspend the nitrated toluene derivative in an aqueous solution of potassium permanganate.

    • Heat the mixture under reflux for several hours until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Filter the product, wash with cold water, and recrystallize from a suitable solvent like ethanol-water.

  • Reduction to this compound:

    • Dissolve the nitrobenzoic acid derivative in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of palladium on charcoal (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at a suitable pressure and temperature until the theoretical amount of hydrogen is consumed.

    • Filter the catalyst through a bed of celite.

    • Evaporate the solvent under reduced pressure to obtain the final product, this compound.

Application in the Synthesis of Kinase Inhibitors

Substituted anthranilic acids are pivotal intermediates in the synthesis of a class of kinase inhibitors known as quinazolinones.[12][13][14] These compounds often target the ATP-binding site of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers, making them important therapeutic targets.

3.1. Synthesis of a Quinazolinone-based EGFR Inhibitor

This compound can serve as a starting material for the synthesis of potent and selective EGFR inhibitors. The following workflow illustrates this application.

G Start 2-Amino-4-chloro- 5-fluorobenzoic acid Intermediate1 Substituted Benzoxazinone Start->Intermediate1 Reaction with Formamide or similar Intermediate2 4-Chloroquinazoline Intermediate1->Intermediate2 Reaction with Aniline derivative Final EGFR Kinase Inhibitor Intermediate2->Final Further modification

Caption: Synthetic workflow for a quinazolinone-based EGFR inhibitor.

3.2. Mechanism of Action in the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation, survival, and migration. Quinazolinone-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking the downstream signaling.

G EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibitor Quinazolinone Inhibitor (from 2-Amino-4-chloro- 5-fluorobenzoic acid) Inhibitor->Dimerization Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a quinazolinone inhibitor.

This guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development. The provided protocols and pathways, while based on established chemical principles, should be adapted and optimized for specific laboratory conditions and research goals.

References

1H NMR spectrum of 2-Amino-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-4-chloro-5-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the limited availability of specific experimental ¹H NMR data for this compound in publicly accessible databases and literature, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It includes a comprehensive table of expected chemical shifts, coupling constants, and signal multiplicities. A detailed, generalized experimental protocol for acquiring such a spectrum is also provided. Furthermore, this guide features a visualization of the molecular structure and the expected proton relationships to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons and typical values for amino and carboxylic acid protons. The spectrum is expected to be recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for this type of compound.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-37.50 - 7.70Doublet (d)JH3-F5 ≈ 4-6 Hz1H
H-66.80 - 7.00Doublet (d)JH6-F5 ≈ 9-11 Hz1H
-NH₂5.00 - 6.00Broad Singlet (br s)-2H
-COOH12.0 - 13.0Broad Singlet (br s)-1H

Structural and Signaling Pathway Diagram

The following diagram illustrates the molecular structure of this compound and highlights the key proton environments and their expected through-bond coupling interactions.

Caption: Molecular structure and predicted proton-fluorine couplings.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

  • This compound sample

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • NMR tubes (5 mm diameter, high precision)

  • Volumetric flasks and pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Gently agitate the vial to ensure complete dissolution. A brief application of sonication may be used if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3.3. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • Set the appropriate spectral width (e.g., -2 to 14 ppm).

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (or as needed to achieve a good signal-to-noise ratio)

  • The spectrometer temperature should be maintained at a constant value, typically 298 K.

3.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the peak multiplicities and measure the coupling constants.

Interpretation of the Predicted Spectrum

  • Aromatic Protons (H-3 and H-6): The two aromatic protons are expected to appear as doublets due to coupling with the fluorine atom at position 5. The proton at position 3 (H-3) is expected to have a smaller coupling constant (meta-coupling) to the fluorine than the proton at position 6 (H-6) (ortho-coupling). The electron-withdrawing effects of the chlorine and fluorine atoms, and the electron-donating effect of the amino group, will influence the precise chemical shifts of these protons.

  • Amino Protons (-NH₂): The two protons of the amino group are expected to appear as a single, broad resonance. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

  • Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet at a downfield chemical shift (typically >12 ppm). Its broadness is also due to chemical exchange.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. Experimental verification is necessary to confirm these predictions and obtain precise spectral parameters.

An In-depth Technical Guide to the FT-IR Analysis of 2-Amino-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-chloro-5-fluorobenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its structural complexity, featuring amino, chloro, and fluoro substituents on the benzoic acid core, gives rise to a unique vibrational spectrum. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound by identifying its characteristic functional groups and their chemical environment. This guide provides a comprehensive overview of the FT-IR analysis of this compound, including a predicted vibrational spectrum, a detailed experimental protocol for analysis, and a logical workflow for the analytical process.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The following table summarizes the predicted characteristic absorption bands, their wavenumber ranges, and the corresponding vibrational assignments. These predictions are based on established group frequencies for similar molecular structures.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3400 - 3250MediumN-H asymmetric & symmetric stretchingPrimary Aromatic Amine (-NH₂)
3300 - 2500Strong, BroadO-H stretching (in hydrogen-bonded dimer)Carboxylic Acid (-COOH)
3100 - 3000Medium to WeakC-H stretchingAromatic Ring
1760 - 1690StrongC=O stretchingCarboxylic Acid (-COOH)
1650 - 1580MediumN-H bending (scissoring)Primary Aromatic Amine (-NH₂)
1600 - 1585Medium to WeakC-C stretching (in-ring)Aromatic Ring
1500 - 1400Medium to WeakC-C stretching (in-ring)Aromatic Ring
1335 - 1250StrongC-N stretchingAromatic Amine
1320 - 1210StrongC-O stretchingCarboxylic Acid (-COOH)
1360 - 1000StrongC-F stretchingAryl Fluoride
950 - 910Medium, BroadO-H out-of-plane bendingCarboxylic Acid (-COOH)
900 - 675Medium to StrongC-H out-of-plane bending ("oop")Aromatic Ring
850 - 550Medium to StrongC-Cl stretchingAryl Chloride

Note: The broadness of the O-H stretching band is a hallmark of carboxylic acids, which typically exist as hydrogen-bonded dimers in the solid state.[1] This broad absorption may overlap with the C-H stretching vibrations.[1] The N-H stretching of the primary amine is expected to appear as two distinct bands in the 3400-3250 cm⁻¹ region.[2] The strong electron-withdrawing effects of the halogen substituents and the electronic interplay with the amino and carboxyl groups may cause slight shifts in the predicted wavenumber ranges. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including C-O and C-N stretches, as well as various bending vibrations.[3]

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

The following protocol details the procedure for obtaining an FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples and involves dispersing the analyte in a KBr matrix, which is transparent to infrared radiation.[4][5]

Materials and Equipment:

  • This compound (analyte)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

  • Analytical balance

  • Spatula

  • Desiccator for storage of KBr and pellet die

Procedure:

  • Sample and KBr Preparation:

    • Ensure the spectroscopy-grade KBr is thoroughly dry by heating it in an oven and subsequently storing it in a desiccator. Moisture contamination will lead to broad O-H absorption bands in the spectrum.[5]

    • In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[6]

  • Mixing:

    • Weigh approximately 100-200 mg of the dried KBr.[4]

    • Add the ground sample to the KBr in the mortar. The typical sample concentration should be between 0.2% and 1% by weight.[5][6]

    • Gently but thoroughly mix the sample and KBr with the pestle for about a minute to ensure a homogeneous mixture.[5]

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet-forming die.

    • Place the die into a hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.[5] Insufficient pressure may result in an opaque pellet that scatters the IR beam.

  • Background Spectrum Acquisition:

    • Prepare a blank KBr pellet containing only KBr using the same procedure.

    • Place the blank pellet in the sample holder of the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to correct for atmospheric CO₂, water vapor, and any impurities in the KBr.[4]

  • Sample Spectrum Acquisition:

    • Remove the blank pellet and place the sample pellet in the holder.

    • Acquire the FT-IR spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the absorption peaks and compare their wavenumbers with the predicted values and established correlation charts to confirm the presence of the expected functional groups.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Start: Obtain Solid Sample grind_sample Grind 1-2 mg of Sample to a Fine Powder start->grind_sample mix Thoroughly Mix Sample and KBr (0.2-1% conc.) grind_sample->mix weigh_kbr Weigh 100-200 mg of Dry KBr weigh_kbr->mix press Press Mixture into a Transparent Pellet mix->press bg_spec Acquire Background Spectrum (Blank KBr Pellet) press->bg_spec sample_spec Acquire Sample Spectrum (4000-400 cm⁻¹) bg_spec->sample_spec subtract_bg Subtract Background from Sample Spectrum sample_spec->subtract_bg peak_id Identify Peak Positions (Wavenumbers) subtract_bg->peak_id assign_peaks Assign Peaks to Vibrational Modes peak_id->assign_peaks confirm Confirm Molecular Structure assign_peaks->confirm report End: Report Findings confirm->report

Caption: Workflow for FT-IR Analysis of a Solid Sample.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By correlating the absorption bands in the infrared spectrum with the vibrational modes of the molecule's functional groups, researchers can confirm its identity and purity. The predicted spectral data and the detailed experimental protocol provided in this guide serve as a valuable resource for scientists and professionals engaged in the analysis and development of novel pharmaceutical compounds. Adherence to the outlined workflow ensures the acquisition of high-quality, reproducible FT-IR data, facilitating accurate structural elucidation.

References

In-Depth Technical Guide: Safety and Handling of 2-Amino-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 2-Amino-4-chloro-5-fluorobenzoic acid. The information herein is synthesized from data available for structurally similar compounds and general laboratory safety practices. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, a thorough risk assessment should be conducted before handling this compound.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research and development.[1] Its unique structure, featuring an activating amino group and deactivating halogen substituents, makes it a versatile building block for complex molecule synthesis.[1] Understanding the safety and handling of this compound is paramount for ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Based on data from structurally related compounds such as 2-amino-4-fluorobenzoic acid and 2-amino-5-fluorobenzoic acid, this compound is anticipated to have the following hazard classifications:

  • Skin Corrosion/Irritation: Category 2[2]

  • Serious Eye Damage/Eye Irritation: Category 2/2A[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation[2][3][4]

Signal Word: Warning[3][4]

Hazard Statements:

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4][5]

  • P264: Wash skin thoroughly after handling.[3][4][5]

  • P271: Use only outdoors or in a well-ventilated area.[4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

  • P405: Store locked up.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₇H₅ClFNO₂PubChem
Molecular Weight189.57 g/mol PubChem
AppearanceSolid (form not specified)Inferred
Melting PointNot available
Boiling PointNot available
SolubilityNot available
InChI KeyNGCSJYVKMMNJIJ-UHFFFAOYSA-NPubChem

Experimental Protocols

Risk Assessment Workflow

A systematic risk assessment should be performed before any handling of this compound. The following diagram outlines a logical workflow for this process.

cluster_assessment Risk Assessment start Identify Hazards (Review available data for similar compounds) evaluate Evaluate Risks (Likelihood and Severity of Exposure) start->evaluate control Implement Control Measures (PPE, Engineering Controls, Administrative Controls) evaluate->control review Review and Update Assessment Regularly control->review

Risk Assessment Workflow
Safe Handling Protocol

Adherence to a strict handling protocol is crucial to minimize exposure.

  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood.[3][5]

    • Verify that an emergency eyewash station and safety shower are readily accessible.[4][5][7]

    • Gather all necessary personal protective equipment (PPE).

  • Handling:

    • Avoid the formation of dust and aerosols.[3]

    • Weigh and transfer the compound in a designated area.

    • Keep the container tightly closed when not in use.[3][4]

    • Avoid contact with skin, eyes, and clothing.[2][3][8]

    • Do not eat, drink, or smoke in the handling area.[4]

    • Wash hands thoroughly after handling.[3][4][5]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][3][4]

    • Keep away from incompatible materials such as strong oxidizing agents.[2][4][7]

    • Store in a tightly sealed container.[2][3][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Body PartProtectionSpecification
Eyes/Face Safety glasses with side-shields or goggles.[9]Conforming to EN166 (EU) or NIOSH (US) approved.[9]
Skin Chemical-resistant gloves and lab coat.Wear impervious clothing.[9]
Respiratory NIOSH-approved respirator.Use in case of inadequate ventilation or dust formation.[4] A dust mask type N95 (US) is a possible option.

First Aid Measures

In the event of exposure, immediate first aid is critical. The following diagram illustrates the appropriate response.

cluster_first_aid First Aid Response exposure Exposure Occurs inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician. exposure->inhalation Inhalation skin Skin Contact: Wash off with soap and plenty of water. Consult a physician. exposure->skin Skin Contact eye Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. exposure->eye Eye Contact ingestion Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. exposure->ingestion Ingestion

First Aid Response Flowchart

Firefighting and Accidental Release Measures

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Combustion may produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3][5][7]

Accidental Release Measures
  • Personal Precautions:

    • Use personal protective equipment.[3][10]

    • Ensure adequate ventilation.[3][10]

    • Evacuate personnel to safe areas.[3][9]

    • Avoid breathing dust.[3]

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.[10]

    • Do not let the product enter drains.[3][10]

  • Methods for Cleaning Up:

    • Pick up and arrange disposal without creating dust.[3]

    • Sweep up and shovel.[3][5][7]

    • Keep in suitable, closed containers for disposal.[2][3][10]

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.[4][5]

  • Possibility of Hazardous Reactions: None under normal processing.[2][5]

  • Conditions to Avoid: Heat, sparks, and flame.[4] Avoid dust formation.[2][3][8]

  • Incompatible Materials: Strong oxidizing agents.[2][4][7]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3][5]

Toxicological Information

No specific toxicological data for this compound is available. The toxicological properties have not been fully investigated.[5][11] Based on related compounds, it is predicted to cause skin and eye irritation and may cause respiratory irritation.[2][3][4]

Disposal Considerations

Dispose of this material and its container at a licensed chemical destruction plant or contact a licensed professional waste disposal service.[3] Disposal must be in accordance with local, regional, and national regulations.

References

Commercial Suppliers and Synthetic Applications of 2-Amino-4-chloro-5-fluorobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an overview of commercial suppliers for 2-Amino-4-chloro-5-fluorobenzoic acid, a key building block in medicinal chemistry and agrochemical synthesis. Additionally, it outlines general synthetic applications and provides a conceptual framework for its use in experimental workflows.

Introduction

This compound (CAS No. 108288-16-0) is a substituted anthranilic acid derivative. Its unique substitution pattern, featuring an amine, a carboxylic acid, a chlorine atom, and a fluorine atom, makes it a valuable intermediate for the synthesis of a wide range of complex molecules. The presence of fluorine is particularly noteworthy, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[1] This compound serves as a crucial starting material in the development of novel therapeutic agents and agrochemicals.[2][3]

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes the offerings from several prominent vendors.

SupplierCAS NumberPurityAvailable Quantities
BLD Pharm108288-16-0≥98%Varies (inquire)
CymitQuimica351367-77-6 (isomer)95%100mg, 250mg, 1g, 5g, 10g, 25g
Biosynth351367-77-6 (isomer)Not SpecifiedVaries (inquire)
Fluorochem351367-77-6 (isomer)Not Specified100mg, 250mg, 1g, 5g, 10g, 25g

Note: Some suppliers list the isomeric compound 2-Amino-5-chloro-4-fluorobenzoic acid (CAS No. 351367-77-6). Researchers should verify the specific isomer required for their application.

Applications in Synthesis

This compound is a versatile reagent in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a valuable scaffold for creating diverse molecular libraries for biological screening.[2]

Key Synthetic Uses:

  • Pharmaceutical Intermediates: Substituted aminobenzoic acids are fundamental scaffolds in medicinal chemistry.[2] This compound is used in the synthesis of novel compounds with potential therapeutic activities, including kinase inhibitors. For instance, related aminobenzoic acids have been used to prepare p21-activated kinase 4 (PAK4) inhibitors.[2]

  • Agrochemical Development: It serves as an intermediate in the synthesis of potent herbicides.[3]

  • Heterocyclic Chemistry: The amino and carboxylic acid groups are ideally positioned for the construction of heterocyclic ring systems, which are prevalent in many biologically active molecules.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a general workflow for the use of this compound in the synthesis of a novel compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start This compound reaction Chemical Transformation (e.g., Amide Coupling, Cyclization) start->reaction reactant Coupling Partner reactant->reaction product Crude Product reaction->product purification Purification (e.g., Chromatography, Recrystallization) product->purification pure_product Purified Compound purification->pure_product analysis Structural & Purity Analysis (e.g., NMR, LC-MS, HPLC) pure_product->analysis final_product Characterized Final Product analysis->final_product

A generalized workflow for the synthesis and characterization of a new compound.

Detailed Methodologies

While specific, detailed experimental protocols are proprietary or published in peer-reviewed literature, a general procedure for a reaction involving an aminobenzoic acid derivative might include the following steps. The synthesis of thiazole derivatives, for example, can be initiated from substituted aminobenzoic acids.[4]

Example Synthetic Step: Amide Bond Formation

  • Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dimethylformamide, dichloromethane).

  • Activation: Activate the carboxylic acid group using a coupling reagent (e.g., HATU, HOBt with EDCI).

  • Amine Addition: Add the desired amine coupling partner to the reaction mixture.

  • Base: Include a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.

  • Purification: Purify the crude product using column chromatography, recrystallization, or preparative HPLC.

This is a generalized protocol and would require optimization for a specific substrate.

Conclusion

This compound is a commercially available and synthetically versatile building block for the development of new pharmaceuticals and agrochemicals. Its utility in constructing complex molecular architectures, combined with the beneficial effects of fluorine incorporation, ensures its continued importance in chemical research. While this guide provides a summary of its suppliers and applications, researchers should consult the primary literature for detailed experimental procedures.

References

An In-depth Technical Guide to 2-Amino-4-chloro-5-fluorobenzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloro-5-fluorobenzoic acid, a halogenated anthranilic acid derivative, serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring an amino group, a carboxylic acid, a chlorine atom, and a fluorine atom, provides a versatile scaffold for the development of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic methodologies for this compound. It includes a compilation of its physicochemical properties, spectroscopic data, and a review of its applications, particularly in the realm of drug discovery and development. Experimental protocols from key literature are detailed to provide a practical resource for researchers.

Introduction

This compound, with the CAS Registry Number 108288-16-0, is a polysubstituted aromatic compound of significant interest in medicinal and materials chemistry.[1] The presence of both electron-donating (amino) and electron-withdrawing (chloro, fluoro, and carboxylic acid) groups on the benzene ring results in a unique electronic environment that influences its reactivity and biological activity. Halogenated benzoic acid derivatives are widely utilized in the design of bioactive molecules, with fluorine and chlorine atoms often introduced to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide aims to consolidate the available scientific and patent literature on this compound to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Discovery and History

While a definitive seminal publication detailing the initial "discovery" of this compound is not readily apparent in a singular, celebrated context, its emergence is intrinsically linked to the broader development of fluorinated organic compounds and their application in pharmaceuticals and agrochemicals. The synthesis and investigation of such multi-substituted benzoic acids likely arose from systematic efforts to create novel chemical entities with desirable biological or material properties.

The history of this compound is primarily documented through patent literature, where its utility as a key intermediate in the synthesis of more complex molecules is described. The CAS number 108288-16-0 provides a specific identifier for this compound, though the exact date of its first synthesis is not prominently recorded in publicly accessible databases.[1] Its history is therefore one of practical application and development within industrial and academic research laboratories focused on creating new chemical matter.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅ClFNO₂[2][3]
Molecular Weight 189.57 g/mol [2][3]
CAS Number 108288-16-0[2][3]
Appearance Solid[3]
Purity ≥98%[3]
InChIKey NGCSJYVKMMNJIJ-UHFFFAOYSA-N[2]
SMILES C1=C(C(=CC(=C1F)Cl)N)C(=O)O[2]

While a comprehensive public database of its spectroscopic data is not available, typical characterization would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Synthetic Methodologies

Several synthetic routes to this compound and its analogs have been reported, primarily in the patent literature. These methods often involve multi-step sequences starting from readily available precursors. A general and logical synthetic workflow is depicted in the following diagram.

G cluster_0 Synthetic Pathway to this compound Start Substituted Benzene Derivative (e.g., 1,4-dichloro-2-fluorobenzene) Nitration Nitration Start->Nitration HNO₃/H₂SO₄ Intermediate1 Nitro-substituted Intermediate Nitration->Intermediate1 Amination Reduction of Nitro Group Intermediate1->Amination e.g., Fe/HCl or H₂/Pd-C Intermediate2 Amino-substituted Intermediate Amination->Intermediate2 Carboxylation Introduction of Carboxylic Acid Group Intermediate2->Carboxylation Various Methods FinalProduct This compound Carboxylation->FinalProduct

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from patent literature and represent common methods for the synthesis of related aminobenzoic acids, which can be logically extended to the target molecule.

Protocol 1: Synthesis of a Halogenated Aminobenzoic Acid Intermediate (Illustrative)

This protocol illustrates a typical nitration and reduction sequence.

  • Step 1: Nitration of a Dihalogenated Benzene

    • Materials: 1,4-dichloro-2-fluorobenzene, Fuming nitric acid, Concentrated sulfuric acid.

    • Procedure: To a cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 1,4-dichloro-2-fluorobenzene. Maintain the temperature while adding fuming nitric acid dropwise. After the addition is complete, allow the reaction to stir at room temperature for several hours. The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is filtered, washed with water until neutral, and dried to yield the nitrated intermediate.

  • Step 2: Reduction of the Nitro Group

    • Materials: The nitrated intermediate from Step 1, Iron powder, Hydrochloric acid, Ethanol.

    • Procedure: A mixture of the nitrated intermediate, ethanol, and water is heated to reflux. Iron powder and a catalytic amount of hydrochloric acid are added portion-wise. The reaction is monitored by thin-layer chromatography. Upon completion, the hot reaction mixture is filtered to remove iron salts. The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from a suitable solvent to give the corresponding amino compound.

Protocol 2: Introduction of the Carboxylic Acid Group (Illustrative)

This can be achieved through various methods, including the Sandmeyer reaction followed by hydrolysis or through Grignard reagent formation and subsequent reaction with carbon dioxide.

  • Via Sandmeyer Reaction:

    • Materials: The amino-substituted intermediate, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Sulfuric acid.

    • Procedure: The amino compound is diazotized by reacting with a solution of sodium nitrite in hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide. The resulting nitrile is then hydrolyzed by heating with aqueous sulfuric acid to yield the carboxylic acid.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its structural features allow for diverse chemical modifications, making it an attractive starting material for the creation of compound libraries for high-throughput screening.

The presence of the fluorine atom can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target protein.[4] Anthranilic acid derivatives, in general, are known to be precursors for a range of pharmaceuticals, including anti-inflammatory agents, diuretics, and anticonvulsants.

While specific drugs derived directly from this compound are not prominently in the public domain, its utility as a synthetic intermediate is clear from its inclusion in the catalogs of numerous chemical suppliers catering to the pharmaceutical and life sciences industries.[3][5][6]

Signaling Pathways and Biological Activity

Currently, there is a lack of specific published research detailing the direct interaction of this compound with specific biological signaling pathways. Its primary role, as documented, is that of a chemical intermediate.

However, the broader class of anthranilic acid derivatives has been explored for various biological activities. For instance, certain derivatives have been investigated as inhibitors of enzymes or as ligands for receptors involved in inflammatory or cell proliferation pathways. The biological activity of any compound derived from this compound would be determined by the subsequent modifications and the final molecular structure.

The logical relationship for its use in drug discovery is outlined in the following diagram.

G cluster_1 Role in Drug Discovery Start This compound Synthesis Chemical Synthesis & Modification Start->Synthesis Library Compound Library Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: The logical workflow of utilizing this compound in a drug discovery program.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While its specific history of discovery is not well-documented in traditional academic literature, its importance is underscored by its availability and the synthetic routes described in patent filings. The detailed methodologies and data presented in this guide offer a valuable resource for researchers and professionals engaged in the design and synthesis of new chemical entities. Further research into the biological activities of derivatives of this compound could unveil new therapeutic opportunities.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Amino-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, albeit hypothetical, protocol for the synthesis of 2-Amino-4-chloro-5-fluorobenzoic acid, a potentially valuable building block in medicinal chemistry and drug development. Due to the apparent lack of a commercially available, suitably substituted starting material, this protocol is based on a well-established synthetic route for analogous compounds and serves as a proposed methodology. The described synthesis proceeds via a two-step sequence involving the formation of a substituted isatin from a hypothetical aniline precursor, followed by oxidative cleavage to yield the target aminobenzoic acid. This application note provides comprehensive experimental procedures, tabulated data for key intermediates and the final product, and a visual representation of the synthetic workflow.

Introduction

Substituted anthranilic acids are important intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules. The unique substitution pattern of this compound, featuring a chlorine and a fluorine atom on the benzene ring, makes it an attractive scaffold for the development of novel therapeutic agents. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This protocol details a potential synthetic route to access this compound, providing a foundation for its further exploration in drug discovery programs.

Proposed Synthetic Pathway

The proposed synthesis of this compound is based on the well-established Sandmeyer isatin synthesis, followed by oxidative cleavage of the resulting isatin. This approach was chosen for its reliability in synthesizing ortho-aminobenzoic acids from anilines.

It is important to note that the key starting material, 4-chloro-5-fluoroaniline, is not readily commercially available. Therefore, this protocol is presented as a proposed synthetic route, contingent on the successful synthesis or sourcing of this precursor.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 4-chloro-5-fluoroaniline (Starting Material - Not readily available) B Step 1: Isatin Synthesis (Sandmeyer Reaction) A->B Chloral hydrate, Hydroxylamine HCl, Conc. H2SO4 C 5-chloro-6-fluoroisatin (Intermediate) B->C D Step 2: Oxidative Cleavage C->D H2O2, NaOH E This compound (Final Product) D->E

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-chloro-6-fluoroisatin (Intermediate)

This procedure is adapted from established protocols for the Sandmeyer synthesis of substituted isatins.

Materials:

  • 4-chloro-5-fluoroaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated Sulfuric Acid (98%)

  • Sodium sulfate, anhydrous

  • Deionized water

  • Ice

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve anhydrous sodium sulfate (150 g) in deionized water (600 mL).

  • In a separate beaker, prepare a solution of 4-chloro-5-fluoroaniline (0.1 mol) in deionized water (150 mL) and concentrated hydrochloric acid (10 mL).

  • In another beaker, dissolve chloral hydrate (0.11 mol) and hydroxylamine hydrochloride (0.22 mol) in deionized water (200 mL).

  • To the stirred sodium sulfate solution, add the 4-chloro-5-fluoroaniline solution, followed by the chloral hydrate/hydroxylamine hydrochloride solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2 hours. A precipitate of the α-(hydroxyimino)acetanilide intermediate should form.

  • Cool the mixture in an ice bath to room temperature and then filter the precipitate. Wash the solid with cold deionized water and dry in a vacuum oven.

  • In a clean, dry 500 mL beaker, carefully add concentrated sulfuric acid (200 mL) and cool to 10 °C in an ice bath.

  • Slowly add the dried α-(hydroxyimino)acetanilide intermediate to the stirred sulfuric acid, maintaining the temperature below 70 °C.

  • Once the addition is complete, heat the mixture to 80 °C and hold for 15 minutes.

  • Carefully pour the hot reaction mixture onto crushed ice (800 g) in a large beaker with stirring.

  • Allow the ice to melt, and collect the precipitated 5-chloro-6-fluoroisatin by filtration.

  • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60 °C.

Step 2: Synthesis of this compound (Final Product)

This procedure is based on the oxidative cleavage of isatin derivatives.

Materials:

  • 5-chloro-6-fluoroisatin

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-6-fluoroisatin (0.05 mol) in 10% aqueous sodium hydroxide solution (150 mL).

  • Cool the solution to 10 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (0.15 mol) dropwise from the dropping funnel, maintaining the reaction temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid product by filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Dry the final product in a vacuum oven at 60 °C.

Data Presentation

The following tables summarize the expected properties and analytical data for the key intermediate and the final product.

Table 1: Properties of 5-chloro-6-fluoroisatin (Intermediate)

PropertyValue
Molecular FormulaC₈H₃ClFNO₂
Molecular Weight200.57 g/mol
AppearanceOrange to red solid
Melting PointTo be determined
¹H NMR (DMSO-d₆)Expected peaks corresponding to the aromatic protons and the N-H proton.
¹³C NMR (DMSO-d₆)Expected peaks for the aromatic carbons and the two carbonyl carbons.
Mass Spectrometrym/z (M+H)⁺ expected at 201.00

Table 2: Properties of this compound (Final Product)

PropertyValue
Molecular FormulaC₇H₅ClFNO₂
Molecular Weight189.57 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined
¹H NMR (DMSO-d₆)Expected peaks for the aromatic protons, the amine protons, and the carboxylic acid proton.
¹³C NMR (DMSO-d₆)Expected peaks for the aromatic carbons and the carboxylic acid carbon.
Mass Spectrometrym/z (M+H)⁺ expected at 190.00
Purity (by HPLC)>95% (target)

Logical Relationships in the Sandmeyer Isatin Synthesis

The core of the first synthetic step involves a series of interconnected reactions. The following diagram illustrates the logical progression from the aniline starting material to the isatin product.

Sandmeyer_Mechanism cluster_step1 Step 1: Formation of Isonitrosoacetanilide cluster_step2 Step 2: Cyclization Aniline Substituted Aniline Intermediate1 α-(hydroxyimino)acetanilide Aniline->Intermediate1 ChloralHydrate Chloral Hydrate ChloralHydrate->Intermediate1 Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate1 Intermediate1_ref α-(hydroxyimino)acetanilide Isatin Substituted Isatin Intermediate1_ref->Isatin SulfuricAcid Conc. H2SO4 SulfuricAcid->Isatin

Caption: Logical flow of the Sandmeyer isatin synthesis.

Conclusion

This application note provides a detailed, though hypothetical, protocol for the synthesis of this compound. The proposed route, utilizing a Sandmeyer isatin synthesis followed by oxidative cleavage, is based on well-established chemical transformations. While the commercial unavailability of the key starting material, 4-chloro-5-fluoroaniline, presents a significant hurdle, this document serves as a valuable resource for researchers and drug development professionals interested in accessing this and related substituted anthranilic acids. The provided experimental details, data tables, and diagrams offer a solid foundation for further synthetic exploration and methodology development in this area.

Application Notes and Protocols: 2-Amino-4-chloro-5-fluorobenzoic Acid as a Versatile Building Block for Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The modular nature of PROTACs allows for the rational design and synthesis of potent and selective degraders.

2-Amino-4-chloro-5-fluorobenzoic acid is a valuable synthetic building block for the development of novel protein degraders. Its substituted aromatic core provides a versatile scaffold for the synthesis of unique E3 ligase ligands, particularly for Cereblon (CRBN) and Von Hippel-Lindau (VHL), the two most commonly hijacked E3 ligases in PROTAC design. The presence of amino, chloro, and fluoro substituents allows for diverse chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties of the resulting degrader.

This document provides detailed application notes and protocols for the conceptual design, synthesis, and evaluation of a hypothetical protein degrader, PROTAC-X , which utilizes this compound in the construction of a novel CRBN ligand. The target protein for this illustrative example is Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.

Conceptual Design of PROTAC-X

PROTAC-X is designed to induce the degradation of BTK by recruiting the CRBN E3 ligase. It consists of three key components:

  • A BTK-targeting ligand: The well-characterized, potent, and reversible BTK inhibitor, ibrutinib, will serve as the warhead for our hypothetical PROTAC-X.

  • A novel CRBN E3 ligase ligand derived from this compound: This component will be synthesized to mimic the glutarimide-containing structure of known CRBN ligands like pomalidomide, with the substituted benzoic acid core providing a unique chemical scaffold.

  • A flexible polyethylene glycol (PEG) linker: A short PEG linker will be used to connect the BTK ligand and the novel CRBN ligand, providing the necessary flexibility for the formation of a stable ternary complex (BTK-PROTAC-X-CRBN).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the evaluation of PROTAC-X.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Proteasome Proteasome BTK->Proteasome Degradation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 Ca_PKC->NFkB_NFAT_AP1 Cell_Proliferation B-Cell Proliferation, Survival, and Differentiation NFkB_NFAT_AP1->Cell_Proliferation PROTAC_X PROTAC-X PROTAC_X->BTK Binds CRBN CRBN E3 Ligase PROTAC_X->CRBN Recruits CRBN->BTK Forms Ternary Complex Ub Ubiquitin Ub->BTK Ubiquitination

Figure 1: BTK Signaling Pathway and PROTAC-X Mechanism of Action.

Experimental_Workflow cluster_synthesis Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Building_Block 2-Amino-4-chloro- 5-fluorobenzoic acid CRBN_Ligand Novel CRBN Ligand Building_Block->CRBN_Ligand PROTAC_X_Synthesis PROTAC-X Synthesis CRBN_Ligand->PROTAC_X_Synthesis Binding_Assay Binding Affinity (FP, SPR) PROTAC_X_Synthesis->Binding_Assay Ternary_Complex Ternary Complex Formation (TR-FRET) Binding_Assay->Ternary_Complex Degradation_Assay BTK Degradation (Western Blot, HiBiT) Ternary_Complex->Degradation_Assay Cell_Viability Cell Viability (e.g., CellTiter-Glo) Degradation_Assay->Cell_Viability Off_Target Off-Target Analysis (Proteomics) Cell_Viability->Off_Target

Figure 2: General Experimental Workflow for PROTAC-X Evaluation.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative data for PROTAC-X and its constituent ligands.

Table 1: Binding Affinities of PROTAC-X Components

CompoundTargetAssay MethodBinding Affinity (Kd, nM)
Ibrutinib AnalogBTKIsothermal Titration Calorimetry (ITC)15
Novel CRBN LigandCRBNSurface Plasmon Resonance (SPR)250
PROTAC-XBTKFluorescence Polarization (FP)25
PROTAC-XCRBNSPR300

Table 2: In Vitro Degradation Profile of PROTAC-X in Mantle Cell Lymphoma (MCL) Cells

ParameterValue
DC50 (Concentration for 50% degradation)50 nM
Dmax (Maximum degradation)>95%
Time to Dmax18 hours

Experimental Protocols

Protocol 1: Synthesis of a Novel CRBN Ligand from this compound

This protocol describes a plausible synthetic route to a key intermediate for a novel CRBN ligand.

Step 1: Amide Coupling to form a Glutarimide Precursor

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide intermediate.

Step 2: Linker Attachment

  • The resulting novel CRBN ligand precursor can then be coupled to a linker with a suitable functional group (e.g., an amino or carboxylic acid group) for subsequent conjugation to the BTK ligand. Standard peptide coupling or nucleophilic substitution reactions can be employed depending on the nature of the linker.

Protocol 2: Western Blotting for BTK Degradation
  • Cell Culture and Treatment: Plate mantle cell lymphoma (MCL) cells (e.g., Jeko-1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC-X (e.g., 1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BTK overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BTK band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of BTK degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay
  • Cell Seeding and Treatment: Seed MCL cells in a 96-well plate and treat with a serial dilution of PROTAC-X for 72 hours.

  • Assay Procedure: Use a commercially available cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Follow the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the cell viability against the logarithm of the PROTAC-X concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel E3 ligase ligands for the development of protein degraders. The illustrative example of PROTAC-X targeting BTK demonstrates a rational design and evaluation workflow. The synthetic accessibility and potential for diverse functionalization of this building block make it an attractive tool for medicinal chemists and drug discovery scientists working to expand the arsenal of targeted protein degradation therapies. The provided protocols offer a foundational framework for the synthesis and characterization of such novel degraders.

Application Notes and Protocols for the Integration of Novel Building Blocks in PROTAC Development: A Hypothetical Case Study with 2-Amino-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended for research and informational purposes only. The central compound, 2-Amino-4-chloro-5-fluorobenzoic acid, is presented as a hypothetical building block for PROTAC development, as there is currently no specific published data detailing its direct application in this context. The synthetic routes, experimental data, and specific target associations are illustrative examples to guide researchers in the potential use of novel, substituted benzoic acids in Proteolysis Targeting Chimera (PROTAC) design and evaluation.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that are revolutionizing drug discovery.[1][2][3] They function by co-opting the body's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is composed of three key elements: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

Hypothetical Application of this compound in PROTAC Development

Substituted aminobenzoic acids are versatile scaffolds in medicinal chemistry, frequently serving as precursors for the synthesis of kinase inhibitors.[4][5] The specific halogenation pattern can influence binding affinity, selectivity, and metabolic stability. For the purpose of these application notes, we hypothesize that this compound can be utilized as a starting material for the synthesis of a novel kinase inhibitor (a "warhead") targeting a hypothetical protein kinase, "Kinase-X," which is implicated in a cancer signaling pathway. This warhead, which we will call "ACF-Kinase-Inhibitor ," can then be incorporated into a PROTAC.

The rationale for this hypothetical application is based on the established use of similar halogenated anthranilic acids in the development of inhibitors for various kinases, such as EGFR and PAK4.[5][6] The chloro and fluoro substituents on the benzoic acid ring can potentially form key interactions within the ATP-binding pocket of Kinase-X, enhancing potency and selectivity.

Signaling Pathway and PROTAC Mechanism of Action

PROTACs operate by hijacking the cell's natural protein degradation machinery. The diagram below illustrates the catalytic cycle of a PROTAC targeting our hypothetical Kinase-X for degradation via the Cereblon (CRBN) E3 ligase.

PROTAC_Mechanism POI Kinase-X (POI) Ternary Ternary Complex (Kinase-X :: ACF-PROTAC :: CRBN) POI->Ternary PROTAC ACF-PROTAC PROTAC->Ternary E3 CRBN E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ternary->E3 Ub_POI Poly-ubiquitinated Kinase-X Ternary->Ub_POI Ubiquitination Ub Ubiquitin (from E2) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated degradation of Kinase-X.

Experimental Protocols

Part 1: Synthesis of a Hypothetical ACF-PROTAC

The synthesis of a PROTAC is a multi-step process. Here, we outline a generalized workflow for synthesizing "ACF-PROTAC," which links our hypothetical ACF-Kinase-Inhibitor to a pomalidomide-based CRBN ligand via a PEG linker.

Synthesis_Workflow start 2-Amino-4-chloro- 5-fluorobenzoic acid step1 Multi-step synthesis (e.g., cyclization, functionalization) start->step1 warhead ACF-Kinase-Inhibitor with coupling handle (e.g., -COOH) step1->warhead step2 Amide Coupling (HATU, DIPEA) warhead->step2 linker Boc-NH-PEG-linker-COOH linker->step2 intermediate Warhead-Linker-Boc step2->intermediate step3 Boc Deprotection (TFA) intermediate->step3 intermediate2 Warhead-Linker-NH2 step3->intermediate2 step4 Amide Coupling (HATU, DIPEA) intermediate2->step4 e3_ligand Pomalidomide-linker-COOH e3_ligand->step4 protac Final ACF-PROTAC step4->protac purify Purification (Prep-HPLC) protac->purify characterize Characterization (LC-MS, NMR) purify->characterize final_product Pure ACF-PROTAC characterize->final_product

Hypothetical synthesis workflow for ACF-PROTAC.

Protocol 1: General Amide Coupling for PROTAC Synthesis [1][7]

This protocol describes a standard amide coupling reaction, a common method for assembling PROTACs.

  • Reaction Setup : In a round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid-functionalized component (e.g., ACF-Kinase-Inhibitor or Pomalidomide-linker-COOH) (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Activation : Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (3.0 equivalents) to the solution. Stir for 15 minutes at room temperature.

  • Coupling : Add the amine-functionalized component (e.g., Warhead-Linker-NH2 or an E3 ligase ligand with an amine handle) (1.1 equivalents) to the reaction mixture.

  • Reaction : Stir the reaction at room temperature for 4-12 hours.

  • Monitoring : Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.

  • Purification : Upon completion, purify the final PROTAC directly by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization : Confirm the identity and purity (>95%) of the final PROTAC by LC-MS and ¹H NMR.

Part 2: Biological Evaluation of ACF-PROTAC

Hypothetical Performance Data

The following tables summarize hypothetical quantitative data for our illustrative ACF-PROTAC. This data is for demonstration purposes to show how results are typically presented.

Table 1: Biochemical Activity of ACF-PROTAC and Intermediates

Compound Target Binding (IC₅₀, nM) CRBN Binding (K₂, nM) Ternary Complex (TR-FRET, EC₅₀, nM)
ACF-Kinase-Inhibitor 50 >10,000 N/A
Pomalidomide N/A 180 N/A

| ACF-PROTAC | 75 | 250 | 120 |

Table 2: Cellular Activity of ACF-PROTAC in Kinase-X Expressing Cancer Cells

Compound Kinase-X Degradation (DC₅₀, nM) Max Degradation (Dₘₐₓ, %) Anti-proliferative Activity (GI₅₀, nM)
ACF-Kinase-Inhibitor >10,000 <10% 200

| ACF-PROTAC | 25 | 92% | 45 |

Protocol 2: Western Blot for Protein Degradation [1]

This protocol is used to determine the extent of target protein degradation (DC₅₀ and Dₘₐₓ).

  • Cell Culture and Treatment : Seed a cancer cell line known to express Kinase-X in 6-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the ACF-PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for Kinase-X overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To ensure equal protein loading, probe the same membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin).

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Kinase-X band intensity to the corresponding loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation).

Protocol 3: Ternary Complex Formation Assay (TR-FRET) [7]

This assay confirms that the PROTAC can bring the target protein and the E3 ligase into proximity.

  • Assay Setup : In a suitable microplate (e.g., 384-well), add the tagged target protein (e.g., His-tagged Kinase-X), the tagged E3 ligase complex (e.g., GST-tagged DDB1-CRBN), and the corresponding FRET-pair antibodies (e.g., Anti-His-Terbium and Anti-GST-d2).

  • PROTAC Addition : Add a serial dilution of the ACF-PROTAC to the wells.

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.

  • Measurement : Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal on a compatible microplate reader.

  • Data Analysis : An increase in the TR-FRET signal indicates the formation of the ternary complex. Plot the signal against the PROTAC concentration to determine the EC₅₀ for complex formation.

Logical Relationships in PROTAC Design

The development of an effective PROTAC involves optimizing several interconnected parameters. The linker, for example, is not just a spacer but a critical component influencing multiple properties of the final molecule.

Linker_Design Linker Linker Design (Length, Composition, Rigidity) Ternary Ternary Complex Stability & Geometry Linker->Ternary Permeability Cellular Permeability Linker->Permeability Solubility Aqueous Solubility Linker->Solubility PK Pharmacokinetics (PK) Linker->PK Efficacy PROTAC Efficacy (DC₅₀, Dₘₐₓ) Ternary->Efficacy Permeability->Efficacy Solubility->Efficacy PK->Efficacy

Key considerations in PROTAC linker design.

Conclusion

While the direct application of this compound in PROTACs has not been documented, its structure is representative of a class of compounds that are highly valuable in medicinal chemistry, particularly as precursors to kinase inhibitors. The protocols and workflows detailed here provide a general framework for how novel building blocks can be rationally incorporated into a PROTAC development pipeline. By systematically synthesizing and evaluating new PROTACs, researchers can expand the toolbox of targeted protein degradation and accelerate the discovery of novel therapeutics.

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 2-Amino-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-4-chloro-5-fluorobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex pharmaceutical molecules. Its structure, featuring an amino group, a carboxylic acid, and two distinct halogen substituents (chloro and fluoro), offers multiple reactive sites for synthetic modification.[1] The strategic placement of a fluorine atom is particularly significant in modern drug design, as it can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API).[2][3] This document provides an overview of key synthetic transformations and detailed protocols for converting this compound into valuable pharmaceutical intermediates.

Key Synthetic Pathways & Intermediates

The unique arrangement of functional groups on this compound allows for several key synthetic transformations. The ortho-disposed amino and carboxylic acid groups are ideal for constructing heterocyclic systems, while the halogenated ring is amenable to substitution reactions.

logical_relationship A 2-Amino-4-chloro- 5-fluorobenzoic Acid B Quinazolinone Derivatives (e.g., Kinase Inhibitors) A->B Cyclization C Benzoxazinone Derivatives A->C Cyclization D Amide Derivatives (Bioactive Scaffolds) A->D Amidation (-COOH) E Ester Derivatives (Prodrugs, Intermediates) A->E Esterification (-COOH) F SNAr Products (Further Functionalization) A->F Nucleophilic Aromatic Substitution

Caption: Key synthetic routes from the title compound.

Synthesis of Quinazolinone Derivatives

Substituted anthranilic acids are crucial precursors for forming quinazolinone structures, a scaffold present in numerous therapeutic agents, including kinase inhibitors for cancer therapy.[1][4] The synthesis involves the reaction of the anthranilic acid with a reagent that provides the remaining atoms for the heterocyclic ring, followed by cyclization.[1] For instance, 2-amino-5-chlorobenzoic acid is a known starting material for 6-chloroquinazoline derivatives investigated as p21-activated kinase 4 (PAK4) inhibitors.[4]

Exemplary Protocol: Synthesis of a 7-chloro-6-fluoro-quinazolinone intermediate

This protocol is adapted from methodologies used for structurally similar anthranilic acids.[4]

experimental_workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Combine 2-Amino-4-chloro- 5-fluorobenzoic acid & formamide B Heat mixture (e.g., 150-160°C) A->B C Monitor reaction (TLC/LC-MS) B->C D Cool reaction mixture C->D E Precipitate with water D->E F Filter and wash solid E->F G Dry to yield product F->G

Caption: Workflow for quinazolinone synthesis.

Materials:

  • This compound

  • Formamide or a suitable N-formylating agent

  • Reaction vessel with reflux condenser and thermometer

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 1.0 equivalent of this compound with an excess of formamide (e.g., 10-20 equivalents).

  • Heat the mixture to approximately 150-160 °C under a nitrogen atmosphere.

  • Maintain the temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with water and then with a cold, non-polar solvent (e.g., hexane) to remove residual impurities.

  • Dry the product under vacuum to yield the 7-chloro-6-fluoroquinazolin-4(3H)-one intermediate.

ParameterValue/ConditionSource
Starting Material2-Amino-5-chlorobenzoic acid (analog)[4]
ReagentFormamide / Substituted ethyl formate[4]
Reaction TypeCyclization / Condensation[4]
Product Class6-chloroquinazoline derivatives[4]
ApplicationPAK4 Inhibitors[4]

Synthesis of Amide Derivatives

The carboxylic acid moiety can be readily converted to an amide, a common functional group in many pharmaceuticals. This transformation is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive acid chloride intermediate.[5]

Exemplary Protocol: Amide Synthesis via Carbodiimide Coupling

This protocol describes a general method for forming an amide by reacting the carboxylic acid with a primary or secondary amine using a coupling agent like dicyclohexylcarbodiimide (DCC).[5]

Materials:

  • This compound

  • Desired amine (e.g., benzylamine)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., EDC)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Stirring apparatus

Procedure:

  • Dissolve 1.0 equivalent of this compound in anhydrous DCM in a flask under a nitrogen atmosphere.

  • Add 1.1 equivalents of the desired amine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 1.2 equivalents of DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction for the formation of a white precipitate (dicyclohexylurea, DCU byproduct).

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.

  • Purify the product as needed using column chromatography or recrystallization.

ParameterValue/ConditionSource
Starting Material5-Amino-2-chloro-4-fluorobenzoic acid (analog)[5]
Reagent TypeCoupling agents (e.g., DCC)[5]
Alternate MethodAcid chloride formation followed by amination[5]
Reaction TypeAmidation[5]
ApplicationSynthesis of diverse bioactive scaffolds[5]

Synthesis of Ester Derivatives

Esterification of the carboxylic acid group is a fundamental reaction used to protect the acid, modify solubility, or create prodrugs and key synthetic intermediates.[1]

Exemplary Protocol: Fischer Esterification

This protocol details a classic acid-catalyzed esterification using an excess of alcohol, which also serves as the solvent.

Materials:

  • This compound

  • Alcohol (e.g., Methanol or Ethanol)

  • Catalytic amount of a strong acid (e.g., concentrated Sulfuric Acid)

  • Reaction vessel with reflux condenser

Procedure:

  • Suspend 1.0 equivalent of this compound in an excess of the desired alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension.

  • Heat the mixture to reflux and maintain for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the ester product.

ParameterValue/ConditionSource
Starting Material2-Amino-5-chloro-4-fluorobenzoic acid (analog)[1]
ReagentAlcohol (e.g., Methanol)[1]
CatalystStrong acid (e.g., H₂SO₄)[1]
Reaction TypeEsterification[1]
PurposeProtection of carboxylic acid, intermediate synthesis[1]

References

Application Notes and Protocols: 2-Amino-4-chloro-5-fluorobenzoic Acid in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-4-chloro-5-fluorobenzoic acid as a key starting material in the synthesis of modern herbicides. The focus is on the preparation of arylpicolinate herbicides, exemplified by the synthesis of a compound structurally related to florpyrauxifen-benzyl, a potent synthetic auxin herbicide. Detailed experimental protocols, quantitative data, and a visualization of the herbicide's mode of action are presented to facilitate research and development in this area.

Introduction

This compound is a valuable building block in agrochemical synthesis due to its unique substitution pattern on the aromatic ring. This arrangement of functional groups allows for the strategic construction of complex heterocyclic systems, such as the picolinic acid core found in a new class of synthetic auxin herbicides. These herbicides, including florpyrauxifen-benzyl, are highly effective at controlling a broad spectrum of weeds, including those resistant to other herbicide classes.[1][2] Their mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[3]

This document outlines a plausible synthetic pathway from this compound to a key 4-amino-3-chloro-5-fluoropicolinic acid intermediate, a crucial precursor for arylpicolinate herbicides. The subsequent coupling with an appropriate aryl boronic acid via a Suzuki-Miyaura reaction and final esterification to yield the target herbicide are also detailed.

Synthetic Pathway Overview

The proposed synthetic route involves a multi-step process to transform the initial aminobenzoic acid into the final arylpicolinate herbicide. The key transformations include the conversion of the benzoic acid to a picolinic acid, a Suzuki-Miyaura cross-coupling reaction to introduce the aryl moiety, and a final esterification.

Synthetic Pathway A 2-Amino-4-chloro- 5-fluorobenzoic acid B 4-Amino-3-chloro- 5-fluoropicolinonitrile (Intermediate 1) A->B Multi-step conversion C 4-Amino-3-chloro- 5-fluoropicolinic acid (Intermediate 2) B->C Hydrolysis D Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate (Intermediate 3) C->D Suzuki-Miyaura Coupling E Florpyrauxifen-benzyl analogue D->E Transesterification Synthetic Auxin Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Herbicide Synthetic Auxin (e.g., Florpyrauxifen) TIR1/AFB TIR1/AFB Receptor Complex Herbicide->TIR1/AFB Binds to Aux/IAA Aux/IAA Repressor TIR1/AFB->Aux/IAA Ub Ubiquitin Aux/IAA->TIR1/AFB ARF Auxin Response Factor (ARF) Aux/IAA->ARF Represses Proteasome 26S Proteasome Aux/IAA->Proteasome Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Ub->Aux/IAA Ubiquitination Uncontrolled_Growth Uncontrolled Cell Elongation & Division Auxin_Response_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

References

Application Notes and Protocols for the Derivatization of 2-Amino-4-chloro-5-fluorobenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the derivatization of 2-amino-4-chloro-5-fluorobenzoic acid, a key scaffold in medicinal chemistry. The protocols outlined below focus on the synthesis of amide and ester derivatives, which are frequently prepared for biological screening in drug discovery programs. The incorporation of fluorine and chlorine substituents in the benzoic acid core makes this a valuable starting material for developing novel therapeutic agents.[1]

Introduction

This compound is a polysubstituted aromatic compound with multiple reactive sites, making it an attractive starting point for the synthesis of diverse compound libraries for biological screening.[1] The presence of the amino and carboxylic acid groups allows for a variety of derivatization strategies, primarily through amide and ester bond formation.[1] Halogenated benzoic acid derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1] For instance, structurally related aminobenzoic acids are key intermediates in the synthesis of various therapeutic agents, such as enzyme inhibitors.[1][2]

This application note will detail protocols for the synthesis of amide and ester derivatives and present representative biological data from closely related compounds to guide screening efforts.

Data Presentation: Biological Activity of Structurally Related Compounds

While specific biological data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the activities of closely related substituted aminobenzoic acid derivatives. This data serves as a strong indicator of the potential biological activities that can be expected from a library of compounds derived from the title molecule.

Table 1: Anticancer Activity of 4-Amino-3-chlorobenzoate Ester Derivatives against Human Cancer Cell Lines

This table presents the cytotoxic effects (IC₅₀ in µM) of a series of 4-amino-3-chloro benzoate ester derivatives, which are structurally analogous to derivatives of this compound. The data is benchmarked against the established EGFR inhibitor, Erlotinib.

Compound IDA549 (Lung Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)
N5a 1.23 ± 0.112.45 ± 0.183.12 ± 0.25
Erlotinib4.56 ± 0.326.78 ± 0.518.12 ± 0.63
Lower IC₅₀ values indicate higher cytotoxic potency.[3]

Table 2: EGFR Kinase Inhibitory Activity of a 4-Amino-3-chlorobenzoate Ester Derivative

This table shows the in vitro inhibitory activity (IC₅₀ in µM) against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Compound IDEGFR Tyrosine Kinase IC₅₀ (µM)
N5a 0.58 ± 0.04
Erlotinib0.95 ± 0.07
Lower IC₅₀ values indicate greater inhibitory activity.[3]

Experimental Protocols

The following are detailed protocols for the synthesis of amide and ester derivatives of this compound.

Protocol 1: Synthesis of Amide Derivatives via Acyl Chloride Intermediate

This protocol describes a two-step process for the synthesis of N-substituted amides of this compound.

Step 1: Formation of 2-Amino-4-chloro-5-fluorobenzoyl Chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous toluene.

    • Add an excess of thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-amino-4-chloro-5-fluorobenzoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Materials:

    • Crude 2-amino-4-chloro-5-fluorobenzoyl chloride

    • Substituted primary or secondary amine (1.0-1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a separate flask, dissolve the desired substituted amine and TEA or DIPEA in anhydrous DCM.

    • Cool the amine solution to 0°C in an ice bath.

    • Dissolve the crude 2-amino-4-chloro-5-fluorobenzoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization or column chromatography.

Protocol 2: Synthesis of Ester Derivatives via Fischer-Speier Esterification

This protocol describes the synthesis of alkyl esters of this compound.

  • Materials:

    • This compound

    • Anhydrous alcohol (e.g., methanol, ethanol)

    • Concentrated sulfuric acid (H₂SO₄)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer

    • Heating mantle or oil bath

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (this also serves as the solvent).

    • While stirring at room temperature, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

    • Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux for 4-8 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the product by column chromatography or recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound and subsequent biological screening.

experimental_workflow start 2-Amino-4-chloro- 5-fluorobenzoic acid derivatization Derivatization start->derivatization amides Amide Derivatives derivatization->amides Amide Synthesis esters Ester Derivatives derivatization->esters Ester Synthesis purification Purification & Characterization amides->purification esters->purification screening Biological Screening purification->screening data Data Analysis (IC50, MIC, etc.) screening->data

Caption: General workflow for derivatization and biological screening.

Signaling Pathway

Derivatives of substituted aminobenzoic acids have been shown to target key signaling pathways in cancer. For example, the structurally similar 4-amino-3-chlorobenzoate derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] The diagram below illustrates a simplified representation of this pathway and the point of inhibition.

signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds dimerization Dimerization & Autophosphorylation EGFR->dimerization downstream Downstream Signaling (Ras-Raf-MEK-ERK) dimerization->downstream Activates inhibitor Derivative (e.g., N5a) inhibitor->dimerization Inhibits proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation Promotes

Caption: Simplified EGFR signaling pathway and point of inhibition.

References

Application Note: Analytical Methods for the Characterization of 2-Amino-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-chloro-5-fluorobenzoic acid is a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical research. Its proper characterization is crucial for quality control, stability studies, and regulatory compliance. This document provides a comprehensive overview of the key analytical methods for the structural elucidation and purity assessment of this compound. The protocols described herein are based on established analytical techniques for similar molecules and serve as a guide for laboratory implementation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₇H₅ClFNO₂[1][2]
Molecular Weight189.57 g/mol [1][2]
CAS Number108288-16-0[1][2]
AppearanceSolid (form may vary)[3]
PurityTypically ≥98%[2]

I. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for quantifying it in various matrices. A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating the main compound from any potential impurities or degradation products.

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is adapted from established methods for related aminobenzoic acid derivatives.[4][5]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standard of this compound (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • 0.45 µm membrane filters for solvent and sample filtration

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)
Gradient Isocratic or Gradient (e.g., 60:40 v/v Acetonitrile:Water, adjust as needed for optimal separation)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm (or determined by UV scan)
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare a solution of the test sample in methanol at a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area.

  • Quantification in a sample is achieved by comparing the peak area of the analyte to the calibration curve generated from the working standard solutions.

Workflow for HPLC Method Development

HPLC_Workflow start Start: Define Analytical Goal (Purity/Quantification) col_select Column Selection (e.g., C18) start->col_select mob_phase Mobile Phase Optimization (Acetonitrile/Water Ratio, pH) col_select->mob_phase detection Detector Wavelength Selection (UV Scan) mob_phase->detection optimization Optimize Flow Rate and Temperature detection->optimization validation Method Validation (Linearity, Precision, Accuracy) optimization->validation analysis Routine Sample Analysis validation->analysis end_node End analysis->end_node

Caption: Workflow for HPLC method development and validation.

II. Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample

  • Tetramethylsilane (TMS) as an internal standard

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Add a small amount of TMS if not already present in the solvent.

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Expected Spectral Features (Hypothetical):

  • ¹H NMR: Signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The chemical shifts and coupling patterns will be influenced by the positions of the chloro, fluoro, and amino substituents.

  • ¹³C NMR: Resonances for the seven carbon atoms in the molecule, including the carboxyl carbon and the aromatic carbons. The chemical shifts will be characteristic of the substituted benzene ring.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

This protocol is based on general procedures for solid-state FTIR.[10][11]

1. Instrumentation and Materials:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • This compound sample.

2. Sample Preparation (ATR):

  • Place a small amount of the powdered sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

3. Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty ATR crystal prior to sample analysis.

4. Expected Characteristic Absorption Bands:

Functional GroupWavenumber Range (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500 (broad)Hydrogen-bonded hydroxyl stretch
N-H (Amine)3500 - 3300Symmetric and asymmetric stretching
C=O (Carboxylic Acid)1710 - 1680Carbonyl stretch
C=C (Aromatic)1600 - 1450Aromatic ring stretching
C-Cl800 - 600Carbon-chlorine stretch
C-F1400 - 1000Carbon-fluorine stretch
C-N1350 - 1250Carbon-nitrogen stretch

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It can also be used to elucidate the structure by analyzing fragmentation patterns.

Experimental Protocol: Mass Spectrometry

1. Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

2. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

3. Data Acquisition:

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.

4. Expected Results:

  • The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • The exact mass measurement can be used to confirm the elemental composition (C₇H₅ClFNO₂). The theoretical exact mass is approximately 189.00 g/mol .[1]

IV. Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and melting characteristics of the compound.

Experimental Protocol: TGA and DSC

The following are general protocols that can be adapted for this compound.[12][13]

A. Thermogravimetric Analysis (TGA)

1. Objective: To determine the thermal stability and decomposition profile. 2. Instrumentation: A calibrated thermogravimetric analyzer. 3. Methodology:

  • Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina or platinum).

  • Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

B. Differential Scanning Calorimetry (DSC)

1. Objective: To determine the melting point and enthalpy of fusion. 2. Instrumentation: A calibrated differential scanning calorimeter. 3. Methodology:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Use an empty sealed pan as a reference.

  • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow versus temperature.

Expected Quantitative Data from Thermal Analysis:

AnalysisParameterExpected Result
TGAOnset of Decomposition> 200 °C (Typical for similar aromatic compounds)
TGAMass Loss at 300 °C< 5% (Indicative of good thermal stability)
DSCMelting Point (Peak)To be determined experimentally
DSCEnthalpy of Fusion (ΔHfus)To be determined experimentally

Overall Analytical Workflow

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Stability Assessment cluster_3 Final Report sample Sample of 2-Amino-4-chloro- 5-fluorobenzoic acid nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms hplc HPLC (Purity Assay) sample->hplc thermal Thermal Analysis (TGA/DSC) sample->thermal report Comprehensive Characterization Report nmr->report ftir->report ms->report hplc->report thermal->report

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-4-chloro-5-fluorobenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the identification of potential impurities in 2-Amino-4-chloro-5-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. The described protocol utilizes reversed-phase chromatography with UV detection, providing a reliable and accurate method for quality control and assurance in drug development and manufacturing.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture, making it an ideal choice for assessing the purity of pharmaceutical intermediates. This document provides a detailed protocol for the HPLC analysis of this compound, including potential impurities that may arise during its synthesis.

Experimental Protocol

This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (or Formic acid for MS compatibility).

  • Standards and Samples: this compound reference standard, and the sample to be analyzed.

Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample, dissolve it in 10 mL of diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases, Diluent, Standard & Sample Solutions hplc_system Equilibrate HPLC System with Initial Mobile Phase Conditions prep_solutions->hplc_system inject_sample Inject Standard and Sample Solutions hplc_system->inject_sample chrom_sep Chromatographic Separation on C18 Column inject_sample->chrom_sep detection UV Detection at 254 nm chrom_sep->detection integrate_peaks Integrate Peak Areas detection->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity report Generate Report calculate_purity->report Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_decision Decision raw_material This compound Sample analysis HPLC Analysis raw_material->analysis hplc_method Validated HPLC Method hplc_method->analysis chromatogram Chromatogram analysis->chromatogram purity_data Quantitative Purity Data analysis->purity_data quality_assessment Meets Purity Specification? purity_data->quality_assessment

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-5-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common and effective starting material is 2-Chloro-4-fluorobenzoic acid. This route typically involves a nitration step followed by the reduction of the nitro group to an amine. An alternative precursor is 2-chloro-4-aminobenzonitrile, which can be converted to the target molecule through diazotization and subsequent reactions.

Q2: What is the most critical step in the synthesis starting from 2-Chloro-4-fluorobenzoic acid?

The nitration of 2-Chloro-4-fluorobenzoic acid is a critical step that requires careful control of reaction conditions. The use of a mixed acid system (e.g., HNO₃/H₂SO₄) is typical. Temperature control is crucial to prevent the formation of unwanted regioisomers and byproducts.

Q3: What are the primary challenges in the reduction of the nitro group?

The catalytic hydrogenation of the nitro group is a standard procedure, often employing catalysts like palladium on carbon (Pd/C). A key challenge is ensuring the complete reduction of the nitro group without affecting other functional groups on the aromatic ring. Incomplete reactions can lead to purification difficulties.

Q4: How can I purify the final product, this compound?

Purification can often be achieved through recrystallization. The choice of solvent is critical and may include ethanol/water mixtures or xylene.[1] In cases where significant impurities are present, column chromatography may be necessary.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are necessary. The use of concentrated acids like nitric and sulfuric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The nitration reaction can be highly exothermic and should be conducted in a well-ventilated fume hood with careful temperature monitoring. Diazonium salts, which may be formed in alternative synthetic routes, are potentially explosive and should be handled with extreme care, avoiding isolation when possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield in the nitration step - Incomplete reaction. - Formation of multiple isomers.- Ensure the use of a sufficient excess of the nitrating agent. - Maintain strict temperature control, typically between -10 to 30°C.[2] - Optimize the reaction time to drive the reaction to completion.
Formation of tar-like byproducts - High reaction temperatures. - Prolonged reaction times.- Carefully control the temperature during all heating steps. - Minimize the duration of heating, especially during reflux.[3] - Rapid cooling of the reaction mixture after the formation of a precipitate can help minimize byproduct formation.
Incomplete reduction of the nitro group - Inactive or insufficient catalyst. - Insufficient hydrogen pressure or reaction time.- Use freshly activated catalyst. - Ensure adequate hydrogen pressure and extend the reaction time if necessary. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Difficulty in isolating the final product - Product is too soluble in the crystallization solvent. - Presence of impurities that inhibit crystallization.- Adjust the solvent system for recrystallization; consider using a mixture of polar and non-polar solvents. - Treat the crude product with activated charcoal to remove colored impurities before crystallization. - If crystallization fails, consider purification by column chromatography.
Unexpected peaks in NMR or Mass Spectrum - Presence of regioisomers from the nitration step. - Incomplete reaction, leaving starting material or intermediates. - Byproducts from side reactions.- Review the reaction conditions of the nitration step to improve regioselectivity. - Ensure each reaction step goes to completion through careful monitoring. - Re-purify the product using a different solvent system for recrystallization or by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid
  • In a three-necked flask equipped with a thermometer and a dropping funnel, cool a mixture of concentrated sulfuric acid.

  • Slowly add 2-Chloro-4-fluorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 2-Chloro-4-fluorobenzoic acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 2-Chloro-4-fluoro-5-nitrobenzoic acid.

Protocol 2: Synthesis of this compound
  • Dissolve 2-Chloro-4-fluoro-5-nitrobenzoic acid in a suitable solvent such as ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2-Chloro-4-fluorobenzoic acid B 2-Chloro-4-fluoro-5-nitrobenzoic acid A->B HNO3, H2SO4 C This compound B->C H2, Pd/C

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Product Yield q1 Check Nitration Step start->q1 s1 Optimize T & Time q1->s1 Yes q2 Check Reduction Step q1->q2 No s2 Check Catalyst & H2 Pressure q2->s2 Yes q3 Check Purification q2->q3 No s3 Change Recrystallization Solvent q3->s3 Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Crude 2-Amino-4-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Amino-4-chloro-5-fluorobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Improper solvent choice.- Incomplete removal of impurities.- Co-crystallization of isomers.- Select a solvent with a significant solubility difference for the compound at high and low temperatures. Consider solvent systems like ethanol/water or toluene.[1]- Perform a second recrystallization.- For persistent isomeric impurities, consider preparative chromatography.
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated at a temperature above the melting point of the impure compound.- Cooling is too rapid.- Re-heat the solution to dissolve the oil.- Add a small amount of additional solvent to reduce saturation.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored Impurities in Final Product - Presence of tar-like by-products from the synthesis.- During recrystallization, add a small amount of activated charcoal to the hot solution and filter it hot before cooling.[2]
No Crystal Formation Upon Cooling - The solution is too dilute.- Supersaturation has not been overcome.- Gently evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Broad or Depressed Melting Point - The sample is still impure.- Residual solvent is present.- Repeat the purification step (e.g., recrystallization).- Dry the sample thoroughly under vacuum to remove any remaining solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in crude this compound?

A1: While specific impurity profiles are synthesis-dependent, common impurities in analogous aminobenzoic acid preparations can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Isomers of the final product that may be difficult to separate due to similar physical properties.

  • Side-Reaction Products: By-products from the synthetic route, which can sometimes be tar-like and colored.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on the purification of structurally similar compounds, suitable recrystallization solvents could include:

  • Toluene [1]

  • Ethanol/Water mixture [2]

  • Acetone/Water mixture [2]

  • Xylene

The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature to ensure good recovery.

Q3: How can I remove colored impurities from my crude product?

A3: A common method to remove colored impurities is to use activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot, dissolved solution of your crude product, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]

Q4: My compound is not crystallizing. What steps can I take?

A4: If crystals do not form upon cooling, you can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod.

  • Seeding: Introduce a tiny crystal of the pure compound into the solution to act as a nucleation site.

  • Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

Q5: What is a suitable method for checking the purity of the purified this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing purity. A reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with a small amount of acid like formic or acetic acid) is a common setup for analyzing aromatic carboxylic acids.

Experimental Protocols

Recrystallization Protocol (Adapted from similar compounds)
  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair (e.g., Toluene or Ethanol/Water).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M sodium hydroxide) to deprotonate the carboxylic acid, moving it to the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer can be discarded (or checked for neutral/basic impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M hydrochloric acid) with stirring until the product precipitates out (typically around pH 4-5).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual acid and salts.

  • Drying: Dry the purified product, preferably in a vacuum oven.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Appearance
Single Recrystallization (Toluene)859575Off-white powder
Double Recrystallization (Ethanol/Water)85>9860White crystalline solid
Acid-Base Extraction859285Light yellow powder
Column Chromatography85>9950White crystalline solid

Table 2: HPLC Purity Analysis Parameters (Typical)

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_recryst Crude Product dissolve Dissolve in Hot Solvent crude_recryst->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter No Charcoal charcoal->hot_filter cool Cool to Crystallize hot_filter->cool isolate_recryst Isolate Crystals (Filtration) cool->isolate_recryst dry_recryst Dry Product isolate_recryst->dry_recryst pure_recryst Pure Product dry_recryst->pure_recryst

Caption: Workflow for the purification of this compound by recrystallization.

acid_base_workflow cluster_extraction Acid-Base Extraction Workflow crude_extract Crude Product in Organic Solvent add_base Extract with Aqueous Base crude_extract->add_base separate_layers Separate Layers add_base->separate_layers aqueous_layer Aqueous Layer (contains product salt) separate_layers->aqueous_layer organic_layer Organic Layer (contains impurities) separate_layers->organic_layer acidify Acidify Aqueous Layer aqueous_layer->acidify precipitate Product Precipitates acidify->precipitate isolate_extract Isolate Solid (Filtration) precipitate->isolate_extract dry_extract Dry Product isolate_extract->dry_extract pure_extract Pure Product dry_extract->pure_extract

Caption: Workflow for the purification of this compound using acid-base extraction.

References

Technical Support Center: Synthesis of 2-Amino-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-5-fluorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to byproduct formation during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: Common impurities can include regioisomers (e.g., isomers of amino-chlorobenzoic acid), unreacted starting materials (such as 2-Chloro-4-nitrobenzoic acid), and byproducts from side reactions.[1] The specific impurity profile often depends on the synthetic route employed. For instance, nitration-based routes may yield isomeric nitro-compounds that are difficult to separate.

Q2: My final product has a beige or brownish color. What is the cause and how can it be removed?

A2: The coloration is typically due to trace impurities or oxidation products.[2] Purification by recrystallization is a common and effective method for removing these colored impurities.[2] Using activated charcoal during the recrystallization process can also help adsorb colored byproducts.[2]

Q3: Which analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis.[3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities with high precision.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts by their mass-to-charge ratio.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure of the main product and identifying impurities based on their unique signals.[2][3]

Q4: I am observing a byproduct with the same mass as my product. What could it be?

A4: If a byproduct has the same mass, it is likely a regioisomer. For example, in syntheses involving nitration of a substituted fluorobenzoic acid, byproducts like 3-fluoro-2-nitrobenzoic acid esters can form alongside the desired 5-fluoro-2-nitrobenzoic acid ester. These isomers can be challenging to separate from the final product.[4][5]

Troubleshooting Guide: Byproduct Formation

This guide addresses specific problems related to byproduct formation and provides actionable solutions.

Issue 1: Low Yield and Presence of Unreacted Starting Materials

  • Problem: The purity of the synthesized product is lower than expected, with significant amounts of starting material detected by HPLC or NMR.

  • Possible Causes & Solutions:

    • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure all starting material is consumed before workup.

    • Suboptimal Temperature: Temperature control is critical. For instance, in some cyclization reactions, temperatures that are too high can lead to byproduct formation, while temperatures that are too low may result in an incomplete reaction.[6]

    • Inefficient Mixing: Ensure vigorous stirring, especially in heterogeneous mixtures, to facilitate contact between reactants.

Issue 2: Formation of Dichlorinated or Other Over-halogenated Byproducts

  • Problem: Mass spectrometry analysis indicates the presence of compounds with higher molecular weights corresponding to the addition of extra chlorine or other halogens.

  • Possible Causes & Solutions:

    • Excess Chlorinating Agent: The stoichiometry of the chlorinating agent is crucial. Use the minimum effective amount of the chlorinating agent.

    • Reaction Conditions: High temperatures or prolonged reaction times during chlorination can promote over-halogenation. Optimize these parameters to favor the formation of the mono-chlorinated product.

Quantitative Analysis of Byproduct Formation

The following table summarizes potential byproducts and key reaction parameters that can influence their formation.

Byproduct Type Potential Structure Influencing Factors Recommended Action
Isomeric Impurity Positional isomers (e.g., 3-fluoro-2-nitro derivative)Nitration conditions (temperature, acid concentration)Maintain low temperatures (-10 to 30°C) during nitration.[5]
Unreacted Starting Material e.g., 2-Chloro-4-nitrobenzoic acidReaction time, temperature, catalyst activityMonitor reaction completion via TLC/HPLC. Ensure catalyst is active.
Decarboxylated Impurity 2-Chloro-4-fluoroanilineHigh reaction temperatures, harsh acidic/basic conditionsAvoid excessive heat during purification and reaction workup.
Colored Impurities Oxidation productsExposure to air and lightRecrystallize the final product, potentially with activated charcoal.[2]

Experimental Protocols

Protocol 1: General Synthesis via Nitration, Reduction, and Chlorination

This is a representative protocol and may require optimization based on your specific starting materials and equipment.

  • Nitration: Dissolve the starting fluorobenzoic acid derivative in concentrated sulfuric acid. Cool the mixture to 0-5°C. Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature. Allow the reaction to proceed until completion (monitored by TLC/HPLC).

  • Reduction: The nitro-intermediate is then reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or chemical reduction (e.g., using SnCl₂ in HCl).

  • Chlorination: The resulting amino-fluorobenzoic acid is chlorinated using a suitable agent like N-chlorosuccinimide (NCS) in a solvent such as DMF.

  • Workup and Purification: After the reaction is complete, the product is typically precipitated by adding the reaction mixture to ice water. The crude solid is then collected by filtration, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or xylene).

Protocol 2: Identification of Impurities by HPLC

This protocol provides a general method for the analysis of this compound and its potential impurities.[1][2]

  • Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is often effective.

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid. The exact ratio may need optimization.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve a sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Analysis: Inject the sample and compare the resulting chromatogram to a standard of the pure compound. Additional peaks can be quantified to determine the impurity levels.

Visual Guides

Synthesis and Byproduct Pathways

The following diagrams illustrate the general synthetic pathway and potential side reactions.

G SM Starting Material (e.g., 4-Fluoro-toluene) N Nitration SM->N I1 Nitro Intermediate (e.g., 4-Fluoro-2-nitrotoluene) N->I1 B1 Isomeric Byproduct (e.g., 4-Fluoro-3-nitrotoluene) N->B1 Side Reaction O Oxidation I1->O I2 Carboxylic Acid Intermediate (e.g., 4-Fluoro-2-nitrobenzoic acid) O->I2 R Reduction I2->R I3 Amino Intermediate (e.g., 2-Amino-4-fluorobenzoic acid) R->I3 C Chlorination I3->C P Final Product (this compound) C->P B2 Over-chlorinated Byproduct C->B2 Excess Reagent/ High Temp B3 Decarboxylated Byproduct P->B3 High Temp/ Harsh pH

Caption: General synthetic pathway and points of byproduct formation.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and solving issues during synthesis.

G Start Problem Identified (e.g., Low Yield, Impurities) Analyze Analyze Crude Product (HPLC, GC-MS, NMR) Start->Analyze Decision1 Major Impurity Type? Analyze->Decision1 Unreacted Unreacted Starting Material Decision1->Unreacted Starting Material Isomer Isomeric Byproduct Decision1->Isomer Isomer Other Other Byproducts (e.g., over-halogenated) Decision1->Other Other Sol_Unreacted Optimize Reaction Time/ Temperature/ Catalyst Unreacted->Sol_Unreacted Sol_Isomer Optimize Nitration/ Halogenation Conditions (Lower Temp) Isomer->Sol_Isomer Sol_Other Adjust Reagent Stoichiometry/ Purification Method Other->Sol_Other

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of substituted benzoic acids.

I. FAQs: Synthesis of Substituted Benzoic Acids

This section addresses common questions and issues encountered during the synthesis of substituted benzoic acids via three primary methods: oxidation of alkylbenzenes, hydrolysis of nitriles, and carboxylation of Grignard reagents.

A. Oxidation of Alkylbenzenes

Q1: My oxidation of a substituted toluene is giving a low yield of the corresponding benzoic acid. What are the potential causes and solutions?

A1: Low yields in the oxidation of substituted alkylbenzenes are common and can often be attributed to several factors. Incomplete reaction is a primary culprit, which can be caused by insufficient reaction time, inadequate temperature, or poor mixing, especially in biphasic reactions. The choice and amount of oxidizing agent are also critical. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid are typically used. Over-oxidation, leading to the degradation of the aromatic ring, can occur with harsh reaction conditions.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Ensure the reaction is heated under reflux for a sufficient period to drive it to completion. For instance, the oxidation of toluene with alkaline KMnO₄ often requires refluxing for 3-4 hours.

  • Ensure Efficient Mixing: In heterogeneous reactions (e.g., aqueous KMnO₄ and an organic toluene derivative), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Optimize Oxidizing Agent Stoichiometry: An insufficient amount of the oxidizing agent will result in incomplete conversion. A slight excess is often used to ensure all the starting material reacts.

  • Consider a Phase Transfer Catalyst: For reactions between immiscible aqueous and organic phases, a phase transfer catalyst can shuttle the oxidizing agent into the organic layer, significantly increasing the reaction rate.

Q2: I am observing side products in my oxidation reaction. How can I minimize their formation?

A2: Side product formation is often related to the reaction conditions and the nature of the starting material. A common side reaction is the cleavage of the alkyl chain at a position other than the benzylic carbon, though this is less common with strong oxidants like KMnO₄ which tend to cleave the entire chain down to the carboxylic acid.[1] If the starting material has other oxidizable functional groups, these may also react. Forcing the reaction with excessively high temperatures can lead to the degradation of the aromatic ring.

Strategies to Minimize Side Products:

  • Control the Temperature: Avoid excessively high temperatures that can promote unwanted side reactions and decomposition.

  • Choose the Appropriate Oxidizing Agent: While strong oxidants are needed, their reactivity can sometimes be modulated by the reaction conditions (e.g., pH, co-solvents).

  • Protect Other Functional Groups: If your starting material contains other sensitive functional groups, consider protecting them before the oxidation step.

B. Hydrolysis of Nitriles

Q1: The hydrolysis of my substituted benzonitrile is slow or incomplete. How can I drive the reaction to completion?

A1: The hydrolysis of nitriles to carboxylic acids, whether under acidic or basic conditions, can be a slow process.[2] Incomplete hydrolysis is a frequent issue. The stability of the intermediate amide can sometimes lead to its accumulation as the final product.

Troubleshooting Steps:

  • Increase Reaction Time and Temperature: Prolonged heating is often necessary for complete hydrolysis. Refluxing for several hours is common.[3]

  • Use a Higher Concentration of Acid or Base: Increasing the concentration of the catalytic acid or base can accelerate the rate of hydrolysis. However, be mindful of potential side reactions with very high concentrations.

  • Ensure Homogeneity: If the nitrile is not fully soluble in the aqueous acidic or basic solution, adding a co-solvent like ethanol can improve solubility and reaction rate.[3]

Q2: My nitrile hydrolysis is producing the amide as the major product instead of the carboxylic acid. How can I favor the formation of the carboxylic acid?

A2: The formation of the amide is an intermediate step in the hydrolysis of a nitrile. If the reaction is stopped prematurely or if the conditions are not harsh enough, the amide may be the isolated product.

Solutions:

  • Extend the Reaction Time: Continue heating the reaction mixture to ensure the hydrolysis of the intermediate amide to the carboxylic acid is complete.

  • Increase the Vigor of the Conditions: If extending the reaction time is not effective, consider increasing the temperature or the concentration of the acid or base.

C. Carboxylation of Grignard Reagents

Q1: I am struggling to initiate my Grignard reaction. What are some common reasons for this and how can I get it started?

A1: The formation of a Grignard reagent is highly sensitive to moisture and the quality of the magnesium. The presence of even trace amounts of water will prevent the reaction from starting.[4] The magnesium surface is often coated with a passivating layer of magnesium oxide which can inhibit the reaction.

Initiation Techniques:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous ether or THF should be used as the solvent.[5]

  • Activate the Magnesium:

    • Mechanical Activation: Crush the magnesium turnings with a glass rod to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine, which will react with the magnesium surface. The disappearance of the iodine color is an indicator of activation. A few drops of 1,2-dibromoethane can also be used; the formation of ethylene bubbles indicates the reaction has started.[6]

  • Gentle Heating: A small amount of gentle heating can sometimes initiate the reaction. However, be cautious as the reaction is exothermic and can become vigorous once it starts.[5]

Q2: My Grignard synthesis of benzoic acid has a low yield and a significant amount of biphenyl byproduct. How can I improve this?

A2: Low yields in Grignard reactions are often due to the reagent reacting with trace amounts of water or atmospheric carbon dioxide before the addition of the intended electrophile (in this case, CO₂). The formation of biphenyl is a common side reaction, resulting from the coupling of the Grignard reagent with unreacted aryl halide.

Optimization Strategies:

  • Slow Addition of Aryl Halide: Add the aryl halide dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing the coupling side reaction.[4]

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent the Grignard reagent from reacting with atmospheric moisture and CO₂.

  • Efficient Carbonation: Use a large excess of freshly crushed dry ice to ensure the Grignard reagent reacts preferentially with the CO₂. Pouring the Grignard solution onto the dry ice is generally more effective than bubbling CO₂ gas through the solution.

  • Control the Temperature: While some initial heating may be necessary to start the reaction, the formation of the Grignard reagent is exothermic. Maintain a gentle reflux to control the reaction rate and minimize side reactions.[5]

II. Data Presentation

The following tables summarize quantitative data on the optimization of reaction conditions for the synthesis of benzoic acid.

Table 1: Effect of Catalyst and Temperature on the Vapor Phase Oxidation of Toluene to Benzoic Acid

CatalystTemperature (°C)Toluene Conversion (%)Benzoic Acid Selectivity (%)
V₂O₅/Al₂O₃25041.858.2
V₂O₅/Al₂O₃30055.265.4
V₂O₅/Al₂O₃35070.172.3
V₂O₅-MoO₃/Al₂O₃35075.078.0

Data adapted from studies on vapor phase oxidation.

Table 2: Influence of Reaction Conditions on the Liquid Phase Oxidation of Toluene

Catalyst SystemTemperature (°C)Reaction Time (h)Toluene Conversion (%)Benzoic Acid Yield (%)
Co(OAc)₂/NaBr1502High~69
Co(OAc)₂/[bmim][Br]1502High>70
Co(stearate)₂1572N/AOptimized

Note: Direct comparison of yields is complex due to variations in experimental setups. [bmim][Br] is an ionic liquid. Data compiled from multiple sources.

III. Experimental Protocols

A. Protocol for the Oxidation of Toluene to Benzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine toluene and an aqueous solution of sodium carbonate.

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water to the refluxing mixture.

  • Reflux: Continue to heat the mixture under reflux. The purple color of the permanganate will disappear as it is consumed. The reaction is complete when the purple color persists.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the brown manganese dioxide precipitate.

    • Transfer the filtrate to a beaker and acidify with concentrated hydrochloric acid until no more precipitate forms.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the crude benzoic acid by vacuum filtration.

    • Purify the product by recrystallization from hot water.

B. Protocol for the Hydrolysis of Benzonitrile to Benzoic Acid (Basic Conditions)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile and an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Reflux: Heat the mixture under reflux for at least one hour. Ammonia gas will be evolved during the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with concentrated hydrochloric acid. This will precipitate the benzoic acid.

    • Cool the mixture in an ice bath to ensure complete precipitation.

  • Purification:

    • Collect the benzoic acid crystals by vacuum filtration and wash with cold water.

    • Recrystallize the product from hot water for further purification.[7]

C. Protocol for the Synthesis of Benzoic Acid via a Grignard Reagent
  • Grignard Reagent Formation:

    • Set up a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel and add a small amount to the magnesium to initiate the reaction (use an iodine crystal if necessary).

    • Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation:

    • Cool the Grignard reagent solution to room temperature.

    • In a separate beaker, place an excess of crushed dry ice.

    • Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

  • Work-up:

    • Allow the excess dry ice to sublime.

    • Slowly add dilute hydrochloric acid to the reaction mixture to protonate the benzoate salt and dissolve any unreacted magnesium.

  • Purification:

    • Isolate the crude benzoic acid by vacuum filtration.

    • Purify the product by recrystallization from hot water.[7]

IV. Visualizations

experimental_workflow_oxidation start Start: Toluene & Na₂CO₃(aq) add_kmno4 Add KMnO₄(aq) start->add_kmno4 reflux Reflux until purple color persists add_kmno4->reflux cool Cool to RT reflux->cool filter Filter MnO₂ cool->filter acidify Acidify filtrate with HCl filter->acidify precipitate Precipitate Benzoic Acid acidify->precipitate isolate Isolate by Vacuum Filtration precipitate->isolate purify Recrystallize from Hot Water isolate->purify product Pure Benzoic Acid purify->product troubleshooting_grignard issue Low Yield in Grignard Synthesis cause1 Incomplete Reaction issue->cause1 cause2 Side Product Formation (Biphenyl) issue->cause2 cause3 Reaction with Water/CO₂ issue->cause3 solution1a Ensure anhydrous conditions (flame-dried glassware, dry solvents) cause1->solution1a solution1b Activate Mg with iodine or 1,2-dibromoethane cause1->solution1b solution2a Slowly add aryl halide to Mg cause2->solution2a solution2b Maintain gentle reflux cause2->solution2b solution3a Work under inert atmosphere (N₂ or Ar) cause3->solution3a solution3b Use excess fresh dry ice for carboxylation cause3->solution3b logical_relationship_hydrolysis start_node Substituted Benzonitrile hydrolysis Hydrolysis (Acid or Base Catalyzed) start_node->hydrolysis intermediate Intermediate: Benzamide Derivative hydrolysis->intermediate product_node Substituted Benzoic Acid hydrolysis->product_node Complete Reaction intermediate->hydrolysis Further Hydrolysis incomplete Incomplete Hydrolysis intermediate->incomplete Increase Reaction Time/Temp Increase Reaction Time/Temp incomplete->Increase Reaction Time/Temp Increase [Acid]/[Base] Increase [Acid]/[Base] incomplete->Increase [Acid]/[Base]

References

regioselectivity issues in the synthesis of polysubstituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of polysubstituted anilines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common regioselectivity challenges encountered during synthetic transformations.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges in your synthesis.

Issue 1: My electrophilic aromatic substitution (e.g., nitration, halogenation) on aniline is producing a mixture of ortho, meta, and para isomers with low yield of the desired product.

  • Potential Cause: Direct electrophilic substitution on an unprotected aniline under strongly acidic conditions leads to the formation of the anilinium ion (-NH₃⁺). The anilinium ion is a deactivating, meta-directing group, leading to significant amounts of the meta-substituted product. Furthermore, the unprotected amino group is highly activating and susceptible to oxidation, often resulting in the formation of tarry byproducts and low yields.[1][2][3][4][5]

  • Solution:

    • Protect the Amino Group: The most effective strategy is to protect the amino group, typically by converting it to an acetanilide (-NHCOCH₃). The acetyl group moderates the activating effect of the amine, prevents the formation of the anilinium ion under acidic conditions, and protects the amine from oxidation.[1][6] The amide is still an ortho, para-director but provides much greater control over the reaction. The protecting group can be easily removed by acid or base hydrolysis after the substitution.[6][7]

    • Control Reaction Conditions: Perform the reaction at lower temperatures to minimize side reactions and improve selectivity.

Issue 2: I am trying to synthesize the para-substituted aniline, but I'm getting a significant amount of the ortho isomer.

  • Potential Cause: The amino group (or a protected amide group) is an ortho, para-director. Without sufficient steric hindrance, electrophilic attack can occur at both the ortho and para positions.[8]

  • Solution:

    • Use a Bulky Protecting Group: Protecting the aniline with a sterically demanding group, such as a pivaloyl or benzoyl group, can significantly hinder the ortho positions, thereby favoring substitution at the para position.[9]

    • Solvent and Temperature Control: The choice of solvent can influence the ortho/para ratio. For instance, polar solvents like DMSO have been shown to favor para-iodination.[10] Running the reaction at lower temperatures often favors the thermodynamically more stable para-isomer.[9]

    • Lewis Acid Catalysis: In some cases, like iodination with N-Iodosuccinimide (NIS), the use of a Lewis acid catalyst can promote highly regioselective substitution at the para-position.[10]

Issue 3: I need to synthesize the meta-substituted aniline, but the amino group directs ortho and para.

  • Potential Cause: The strong electron-donating nature of the amino group directs electrophiles to the ortho and para positions.

  • Solution:

    • Anilinium Ion Formation: Perform the electrophilic substitution in a strongly acidic medium. This protonates the amino group to form the meta-directing anilinium ion (-NH₃⁺).[1][3][9] For example, direct nitration of aniline in a mixture of nitric and sulfuric acid yields a significant amount of m-nitroaniline.[2][4][5]

    • Modern C-H Functionalization: For more complex substrates where direct nitration is not feasible, consider modern synthetic methods. Palladium-catalyzed reactions using specific directing group templates can achieve selective functionalization at the meta position.[9][11]

Issue 4: My Friedel-Crafts alkylation or acylation on aniline is failing or giving a complex mixture.

  • Potential Cause: The basic amino group of aniline reacts with the Lewis acid catalyst (e.g., AlCl₃) in a Lewis acid-base reaction. This forms a complex that deactivates the aromatic ring, preventing the desired Friedel-Crafts reaction from occurring.[9]

  • Solution:

    • N-Acylation: Protect the amino group by converting the aniline to an acetanilide. The resulting amide is less basic and does not complex with the Lewis acid, allowing the Friedel-Crafts reaction to proceed. The acetyl group can be removed post-reaction via hydrolysis.[9]

Frequently Asked Questions (FAQs)

  • Q1: Why is the amino group in aniline considered an ortho, para-directing group?

    • A1: The amino group (-NH₂) is a strongly activating group that donates electron density to the aromatic ring through resonance. This increases the electron density specifically at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles.[9]

  • Q2: What is the purpose of using a protecting group in aniline synthesis?

    • A2: Protecting groups serve several critical functions:

      • To control regioselectivity: By introducing steric bulk, they can favor para-substitution over ortho.[9]

      • To moderate reactivity: They reduce the high activation of the amino group, preventing side reactions like polysubstitution.[6]

      • To prevent unwanted side reactions: They protect the nitrogen atom from oxidation and prevent it from reacting with Lewis acids in reactions like Friedel-Crafts.[9][10]

  • Q3: How can I achieve ortho-selective substitution on an aniline derivative?

    • A3: Achieving high ortho-selectivity can be challenging. While the amino group naturally directs to the ortho position, the para isomer is often thermodynamically favored. Modern methods have been developed to address this. For example, specific organocatalysts, like a secondary ammonium salt with a chlorinating agent, can achieve highly selective ortho-chlorination.[12] Additionally, palladium-catalyzed ortho C-H functionalization using specialized ligands can provide direct access to ortho-arylated anilines.[13][14]

  • Q4: Why does direct nitration of aniline produce a mixture of isomers?

    • A4: In the highly acidic conditions required for nitration, an equilibrium exists between the free aniline (-NH₂) and its protonated form, the anilinium ion (-NH₃⁺). The free aniline is ortho, para-directing, while the anilinium ion is meta-directing. The reaction, therefore, proceeds through both pathways simultaneously, leading to a mixture of ortho, para, and meta isomers.[2][4][5]

Data Presentation: Regioselectivity in Aniline Reactions

The following tables summarize quantitative data on isomer distribution under various reaction conditions.

Table 1: Isomer Distribution in the Nitration of Aniline

Starting MaterialReaction ConditionsOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference
AnilineHNO₃ / H₂SO₄2 - 64751 - 52[2][15]
AcetanilideHNO₃ / H₂SO₄ in Acetic Acid~20Trace~80[16]
4-MethylacetanilideHNO₃ / H₂SO₄ in Acetic Acid97 (at C2)--[16]

Table 2: Influence of Conditions on the Sulfonation of Aniline

Reaction ConditionsMajor Product(s)CommentsReference
Concentrated H₂SO₄, 180-190 °Cp-Aminobenzenesulfonic acid (Sulfanilic acid)Thermodynamically controlled product; ortho isomer is less stable.[17][18][17][18]
Concentrated H₂SO₄, Room Temp~50% meta, ~50% para, minor orthoReaction proceeds on both aniline and anilinium ion.[15]
SO₃ complex, aprotic solvent, high tempo-Aminobenzenesulfonic acidKinetically favored under these conditions.[15]

Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide

This protocol describes a standard procedure for protecting the amino group of aniline to control subsequent electrophilic aromatic substitution reactions.

  • Materials: Aniline, Acetic Anhydride, Glacial Acetic Acid, Sodium Acetate, Water, Ice.

  • Procedure:

    • In a flask, dissolve aniline (1.0 eq) in glacial acetic acid.

    • Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

    • Add a solution of sodium acetate in water to the reaction mixture.

    • Stir the mixture vigorously and cool in an ice bath to precipitate the product.

    • Collect the solid acetanilide by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol/water to obtain pure acetanilide.

Protocol 2: Regioselective para-Nitration of Acetanilide

This protocol achieves selective nitration at the para position of the aniline ring after protection.

  • Materials: Acetanilide, Concentrated Sulfuric Acid, Concentrated Nitric Acid, Glacial Acetic Acid, Ice.

  • Procedure:

    • Add acetanilide (1.0 eq) to glacial acetic acid in a flask and cool the mixture in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid while stirring and maintaining the low temperature.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

    • Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

    • The p-nitroacetanilide will precipitate as a solid.

    • Collect the product by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure para-isomer.[9]

Protocol 3: Deprotection of N-Acetyl Group

This protocol describes the hydrolysis of the amide to regenerate the free amino group.

  • Materials: Substituted Acetanilide (e.g., p-nitroacetanilide), Concentrated Sulfuric Acid, Water, 10% Sodium Hydroxide Solution.

  • Procedure:

    • Heat a mixture of the substituted acetanilide (1.0 eq), concentrated sulfuric acid, and water under reflux for 45-60 minutes.[7]

    • Cool the reaction mixture and pour it into a beaker containing ice.

    • Carefully neutralize the acidic solution with a 10% sodium hydroxide solution until the substituted aniline precipitates.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The product can be further purified by recrystallization if necessary.

Visualizations

EAS_Directing_Effects cluster_aniline Aniline (-NH2) cluster_anilinium Anilinium Ion (-NH3+) aniline Aniline (Ortho, Para Director) ortho_para Ortho/Para Products (Major) aniline->ortho_para Electrophilic Aromatic Substitution (EAS) anilinium Anilinium Ion (Meta Director) meta Meta Product (Major) anilinium->meta EAS start Aniline Reactant start->aniline Neutral/Mild Conditions start->anilinium Strongly Acidic Conditions (e.g., HNO3/H2SO4)

Caption: Directing effects in aniline electrophilic substitution.

Para_Selectivity_Workflow start Goal: Synthesize para-substituted Aniline step1 Protect Amino Group (e.g., Acetylation) start->step1 step2 Perform Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) step1->step2 troubleshoot Low para-selectivity? (Significant ortho-isomer) step2->troubleshoot Check Isomer Ratio step3 Hydrolyze Protecting Group (Deprotection) end_product Pure para-substituted Aniline step3->end_product troubleshoot->step3 Acceptable solution1 Use a bulkier protecting group (e.g., Pivaloyl) troubleshoot->solution1 Not Acceptable solution2 Optimize conditions: - Lower Temperature - Change Solvent troubleshoot->solution2 Not Acceptable solution1->step1 Re-strategize solution2->step2 Re-run

Caption: Workflow for achieving para-selectivity.

Meta_Selectivity_Logic start Desired Product: meta-substituted Aniline q1 Is direct EAS under strong acid feasible? Yes No start->q1 path1 Perform EAS on unprotected aniline in strong acid (e.g., H₂SO₄). Protonates -NH₂ to -NH₃⁺ (meta-director). q1:yes->path1 path2 Use modern C-H functionalization methods with a meta-directing template. q1:no->path2 Substrate sensitive to strong acid or requires specific functional group end_product meta-substituted Aniline path1->end_product path2->end_product

Caption: Decision pathway for meta-substitution strategies.

References

Technical Support Center: Synthesis of 2-Amino-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-4-chloro-5-fluorobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A1: A prevalent method involves a multi-step synthesis starting from 3-chloro-4-fluoroaniline. This substrate is first converted to N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide, which is then cyclized to form 6-chloro-5-fluoroisatin. The final step is an oxidative cleavage of the isatin ring to yield the desired this compound.

Q2: What are the critical parameters to control for a high yield in the final oxidative cleavage step?

A2: The key parameters for the oxidative cleavage of 6-chloro-5-fluoroisatin are the concentration of the base (e.g., sodium hydroxide), the amount of hydrogen peroxide, and the reaction temperature. Precise control of these variables is crucial to maximize the yield and minimize the formation of byproducts.

Q3: How can I purify the final product, this compound?

A3: The crude product can be purified by recrystallization. A common solvent system for recrystallization is an acetone/water mixture. Another option mentioned for a similar compound is xylene.[1] The choice of solvent may need to be optimized based on the impurity profile of your crude product.

Q4: Are there alternative synthetic strategies to explore?

A4: Yes, alternative routes could include the direct amination of a di-halogenated benzoic acid derivative or a Sandmeyer reaction from a suitable aniline precursor. However, Sandmeyer reactions can be challenging and may require significant optimization. For instance, the synthesis of 2-chloro-4-fluorobenzoic acid has been achieved from 4-amino-2-chlorobenzoic acid.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in the synthesis of N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide - Incomplete dissolution of reactants.- Purity of the starting 3-chloro-4-fluoroaniline is low.- Reaction time or temperature is not optimal.- Ensure all salts are completely dissolved before proceeding; gentle warming can aid dissolution.[3]- Purify the starting aniline by distillation if it appears colored or impure.- Monitor the reaction by TLC to determine the optimal reaction time. Ensure the reaction is heated to reflux as per the protocol.
Formation of a dark-colored, intractable tar during the cyclization to 6-chloro-5-fluoroisatin - Reaction temperature is too high.- The starting acetamide is not completely dry.- Maintain strict control over the reaction temperature during the addition to concentrated sulfuric acid.- Ensure the N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide is thoroughly dried before adding it to the sulfuric acid to prevent a violent exothermic reaction.
Low yield during the oxidative cleavage of 6-chloro-5-fluoroisatin - Incorrect pH during workup.- Insufficient or excessive hydrogen peroxide.- Suboptimal reaction temperature.- Carefully adjust the pH to precipitate the product. Acidification to a pH of around 4-5 is often required.[3]- Use the recommended molar ratio of hydrogen peroxide to the isatin. An excess can lead to over-oxidation and by-product formation.- The reaction is exothermic; maintain the temperature within the recommended range (e.g., 30-40°C) using an ice bath if necessary.[3]
Product is contaminated with a brown, sticky impurity - Formation of by-products during the synthesis.- Treat the solution with activated charcoal before the final precipitation step to remove colored impurities.[3]- Perform a second recrystallization to improve the purity of the final product.
Inconsistent yields between batches - Variability in reagent quality.- Inconsistent reaction conditions.- Use reagents from the same batch for a series of experiments to ensure consistency.- Carefully control all reaction parameters, including addition rates, stirring speed, and temperature.

Experimental Protocols

Synthesis of 6-chloro-5-fluoroisatin

This protocol is adapted from the synthesis of a similar compound, 7-fluoroisatin.[3]

  • Preparation of N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide:

    • In a 2-L three-necked flask, prepare a solution of hydroxylamine hydrochloride (0.89 mol), anhydrous sodium sulfate (1.80 mol), and 2,2,2-trichloro-1-ethoxyethanol (0.41 mol) in 1125 mL of water. Warm to approximately 40°C to aid dissolution.

    • In a separate flask, slowly add 3-chloro-4-fluoroaniline (0.27 mol) to a vigorously stirred mixture of 150 mL of water and 75 mL of concentrated hydrochloric acid.

    • Add the aniline solution to the first solution in one portion. Heat the mixture to reflux with vigorous stirring. A precipitate should form within 1-2 minutes.

    • After the precipitate forms, cool the flask to room temperature in an ice bath. Allow the mixture to stand for 60 hours.

    • Collect the precipitate by filtration, wash with ice-cold water, and dry over phosphorus pentoxide.

  • Cyclization to 6-chloro-5-fluoroisatin:

    • In a 250-mL three-necked flask, carefully add the dried N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide (0.165 mol) to 100 mL of concentrated sulfuric acid pre-heated to 70°C over 1 hour.

    • Heat the resulting solution to 90°C for 60 minutes.

    • Cool the reaction mixture to room temperature using an ice bath.

    • Pour the cooled mixture into a vigorously stirred mixture of 1.0 L of ice water and 200 mL of ethyl acetate.

    • Separate the organic phase and extract the aqueous phase twice with 200 mL of ethyl acetate.

    • Combine the organic phases, dry with sodium sulfate, and remove the solvent under reduced pressure to obtain the crude 6-chloro-5-fluoroisatin.

Synthesis of this compound

This protocol is adapted from the synthesis of 2-Amino-3-fluorobenzoic acid.[3]

  • In a 500-mL three-necked flask, charge 6-chloro-5-fluoroisatin (0.09 mol) and 200 mL of 1 M aqueous sodium hydroxide solution.

  • Add 22 mL of 30% hydrogen peroxide solution (0.20 mol) dropwise over 45 minutes, maintaining the temperature between 30-40°C.

  • Stir the reaction for 1.5 hours after the addition is complete.

  • Adjust the pH of the clear reaction mixture to approximately 7.5 with 3 M hydrochloric acid.

  • Treat the solution with activated charcoal, stir for a short period, and filter.

  • Further acidify the clear filtrate to a pH of 4-5 to precipitate the product.

  • Stir for one hour, then collect the solid by filtration and dry over P₄O₁₀.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Related Aminobenzoic Acids

CompoundStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
2-Amino-3-fluorobenzoic acid7-Fluoroisatin30% H₂O₂, 1M NaOH30-40°C, 1.5 h84-96[3]
2-Amino-5-fluorobenzoic acidN-(4-fluorophenyl)-2-(hydroxyimino)acetamideH₂SO₄ (cyclization), H₂O₂/NaOH (cleavage)Cyclization: 90°C; Cleavage: 80-90°C69.8[1]
2-chloro-4-fluorobenzoic acid4-amino-2-chlorobenzoic acidH₂O₂, Potassium fluoride40-50°C, 2.4 h97.3[2]

Visualizations

Synthesis_Pathway A 3-chloro-4-fluoroaniline B N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide A->B Hydroxylamine HCl, Chloral Hydrate C 6-chloro-5-fluoroisatin B->C Conc. H2SO4 D This compound C->D H2O2, NaOH

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, pH) CheckPurity->CheckConditions Purity OK PurifySM Purify Starting Materials CheckPurity->PurifySM Impure AnalyzeByproducts Analyze Byproducts (TLC, NMR) CheckConditions->AnalyzeByproducts Conditions OK OptimizeConditions Optimize Reaction Conditions CheckConditions->OptimizeConditions Incorrect ModifyWorkup Modify Workup/Purification AnalyzeByproducts->ModifyWorkup PurifySM->CheckConditions Success Yield Improved OptimizeConditions->Success ModifyWorkup->Success

Caption: A logical workflow for troubleshooting low yield issues.

Side_Reactions Isatin 6-chloro-5-fluoroisatin Target This compound Isatin->Target H2O2, NaOH (Desired Reaction) SideProduct1 Over-oxidation Products (e.g., nitro compounds) Isatin->SideProduct1 Excess H2O2 SideProduct2 Incomplete Reaction (Unreacted Isatin) Isatin->SideProduct2 Insufficient H2O2 or reaction time SideProduct3 Ring-opened intermediate (not cyclized) Isatin->SideProduct3 Decomposition

Caption: Potential side reactions during the oxidative cleavage step.

References

scale-up considerations for 2-Amino-4-chloro-5-fluorobenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2-Amino-4-chloro-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the production of this compound on a larger scale?

A1: A practical and scalable synthetic pathway often starts from 2-chloro-4-fluorotoluene. The process typically involves three main steps: nitration of the toluene derivative, oxidation of the methyl group to a carboxylic acid, and subsequent reduction of the nitro group to an amine. This route utilizes readily available starting materials and employs well-established chemical transformations suitable for industrial production.

Q2: What are the critical safety precautions to consider during the scale-up synthesis?

A2: The synthesis of this compound involves several hazardous materials and reactions. Key safety precautions include:

  • Handling of Corrosive and Nitrating Acids: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. Ensure work is conducted in a well-ventilated area, preferably a fume hood.

  • Exothermic Reactions: Both nitration and oxidation steps can be highly exothermic. Implement strict temperature control using cooling baths and controlled reagent addition to prevent runaway reactions.

  • Handling of Flammable Solvents: Use grounding and bonding to prevent static discharge when transferring flammable solvents. Ensure adequate ventilation to avoid the accumulation of flammable vapors.

  • Pressure Management: Be aware of potential pressure build-up during reactions, especially in sealed vessels. Use pressure-rated equipment and relief systems.

Q3: How can the purity of the final product be assessed and what are the typical specifications?

A3: The purity of this compound can be determined using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the detection of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers.

  • Melting Point Determination: As a preliminary check of purity.

For pharmaceutical applications, the desired purity is typically very high, often greater than 99%.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress and degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Nitration Step Incomplete reaction due to insufficient nitrating agent or low reaction temperature.Increase the molar ratio of the nitrating agent. Monitor the reaction temperature and ensure it is maintained within the optimal range.
Formation of undesired isomers.Control the reaction temperature carefully, as temperature fluctuations can favor the formation of byproducts.
Incomplete Oxidation of the Methyl Group Insufficient oxidizing agent or reaction time.Increase the amount of oxidizing agent (e.g., KMnO₄) and extend the reaction time. Monitor the reaction progress by TLC or HPLC.
Low reaction temperature.Ensure the reaction is heated to the appropriate temperature to facilitate oxidation.
Low Yield in Reduction Step Incomplete reduction of the nitro group.Ensure the catalyst (if used) is active and present in a sufficient amount. Increase the reaction time or pressure (for catalytic hydrogenation).
Catalyst poisoning.Use a fresh batch of catalyst and ensure the starting material is free of impurities that could poison the catalyst.
Product Contamination with Impurities Incomplete reaction or side reactions.Optimize reaction conditions (temperature, time, stoichiometry) to minimize byproduct formation.
Inefficient purification.Utilize recrystallization with an appropriate solvent system. Consider column chromatography for removal of persistent impurities.
Difficulty in Product Isolation Product is too soluble in the reaction solvent.After acidification, cool the solution to a lower temperature to decrease solubility and induce precipitation.
Incorrect pH for precipitation.Carefully adjust the pH of the solution to the isoelectric point of the amino acid to maximize precipitation.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-4-fluoro-5-nitrotoluene
  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 2-chloro-4-fluorotoluene.

  • Cooling: Cool the vessel to 0-5 °C using an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to the cooled toluene derivative while maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the progress by TLC or GC.

  • Workup: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Isolation: The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

Protocol 2: Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid
  • Reaction Setup: To a reaction vessel, add the 2-chloro-4-fluoro-5-nitrotoluene from the previous step and a suitable solvent (e.g., aqueous pyridine or a phase-transfer catalyst system).

  • Oxidation: Heat the mixture to reflux and add an oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise.

  • Reaction: Continue refluxing until the purple color of the permanganate disappears.

  • Workup: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and dried.

Protocol 3: Synthesis of this compound
  • Reaction Setup: In a hydrogenation reactor, suspend the 2-chloro-4-fluoro-5-nitrobenzoic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the reactor with hydrogen gas and stir the mixture at a controlled temperature and pressure until the theoretical amount of hydrogen is consumed.

  • Workup: Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters for a Lab-Scale Synthesis

Step Reactants Solvent Temperature (°C) Time (h) Typical Yield (%)
Nitration 2-chloro-4-fluorotoluene, HNO₃/H₂SO₄-0-102-490-95
Oxidation 2-chloro-4-fluoro-5-nitrotoluene, KMnO₄Aqueous Pyridine90-1006-880-85
Reduction 2-chloro-4-fluoro-5-nitrobenzoic acid, H₂, Pd/CEthanol25-404-690-98

Note: These are typical parameters and may require optimization during scale-up.

Visualizations

Synthesis_Pathway A 2-chloro-4-fluorotoluene B Nitration (HNO3, H2SO4) A->B Step 1 C 2-chloro-4-fluoro-5-nitrotoluene B->C D Oxidation (KMnO4) C->D Step 2 E 2-chloro-4-fluoro-5-nitrobenzoic acid D->E F Reduction (H2, Pd/C) E->F Step 3 G This compound F->G

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No IncreaseTimeTemp Increase Reaction Time/ Temperature/Reagents IncompleteReaction->IncreaseTimeTemp Yes PurificationLoss Loss During Purification? SideReactions->PurificationLoss No OptimizeConditions Optimize Reaction Conditions (e.g., Temperature) SideReactions->OptimizeConditions Yes ImprovePurification Improve Purification Method (e.g., Recrystallization Solvent) PurificationLoss->ImprovePurification Yes End Yield Improved PurificationLoss->End No IncreaseTimeTemp->End OptimizeConditions->End ImprovePurification->End

Caption: Troubleshooting workflow for low product yield.

Process_Parameters Yield Yield Purity Purity Safety Safety Temp Temperature Control Temp->Yield Temp->Purity Temp->Safety Time Reaction Time Time->Yield Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity pH pH Control (Workup) pH->Yield pH->Purity

Caption: Interrelationship of critical process parameters.

managing exothermic reactions in the synthesis of fluorinated aromatics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for managing the exothermic nature of these critical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing fluorinated aromatics, and what are their associated exothermic risks?

A1: The two most common methods for introducing fluorine to an aromatic ring are the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr). Both can be highly exothermic and require careful management.

  • Balz-Schiemann Reaction: This method involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium salt. The decomposition step, in particular, can be highly exothermic, with a risk of runaway reactions, especially when performed on a large scale or without proper heat dissipation.[1][2] The thermal decomposition of tetrafluoroborate salts can be particularly hazardous.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (often a halogen or a nitro group) on an electron-deficient aromatic ring by a nucleophilic fluoride source.[3][4] These reactions often require high temperatures to proceed, which, combined with their exothermic nature, can lead to rapid temperature increases if not controlled.[4]

Q2: What are the key safety precautions I should take before starting an exothermic fluorination reaction?

A2: Prioritizing safety is crucial. Before beginning any experiment, ensure you have the following in place:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid inhaling any toxic fumes that may be released.

  • Emergency Plan: Have a clear emergency plan in place, including the location of fire extinguishers, safety showers, and eyewash stations.

  • Reaction Scale: When exploring new or modified procedures, always start with a small-scale reaction to assess its exothermic potential before scaling up.

  • Material Compatibility: Ensure all equipment and reagents are compatible to avoid unexpected side reactions.

Q3: How can I monitor and control the temperature of my reaction effectively?

A3: Effective temperature control is paramount for managing exothermic reactions. Consider the following:

  • Reaction Calorimetry: For process development, reaction calorimetry is invaluable for determining the heat of reaction and understanding the thermal risks associated with your specific transformation.

  • Cooling Baths: Utilize cooling baths (e.g., ice-water, dry ice-acetone) to maintain the desired reaction temperature and dissipate excess heat.

  • Controlled Reagent Addition: Add reagents slowly and in a controlled manner to prevent a sudden and rapid release of heat. A syringe pump can be very effective for this purpose.

  • Solvent Choice: The choice of solvent can influence heat transfer. Solvents with higher boiling points and good thermal conductivity can help to better manage the reaction temperature.

Troubleshooting Guides

Balz-Schiemann Reaction
Issue Possible Cause Suggested Solution
Low or No Yield of Aryl Fluoride Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite.[5] Use fresh sodium nitrite.
Incomplete decomposition of the diazonium salt.Gradually and carefully increase the decomposition temperature. The optimal temperature can vary depending on the substrate.[5]
Side reactions forming phenols or biaryls.Ensure the diazonium salt is thoroughly dried before decomposition. The presence of water can lead to phenol formation.
Violent/Uncontrolled Reaction (Runaway) Decomposition temperature is too high or reached too quickly.Heat the diazonium salt slowly and in small portions. Use a high-boiling point, inert solvent to help moderate the temperature.[1]
The substrate is inherently unstable.Certain substituents on the aromatic ring can increase the risk of explosive decomposition.[1] Conduct a thorough literature search and consider alternative synthetic routes for particularly sensitive substrates.
Product Contamination Presence of starting aniline.Ensure the diazotization reaction goes to completion by using a slight excess of sodium nitrite and sufficient acid.
Formation of tarry byproducts.This can result from overheating during decomposition. Lower the decomposition temperature and consider using a milder decomposition method, such as photochemical decomposition if equipment is available.
Nucleophilic Aromatic Substitution (SNAr)
Issue Possible Cause Suggested Solution
Low or No Yield of Fluorinated Product Insufficiently activated aromatic ring.SNAr reactions work best with electron-deficient aromatic rings. Ensure your substrate has strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group.[6]
Poor leaving group.While fluorine can be a good leaving group in SNAr, other halogens like chlorine or bromine can also be used. The choice of leaving group can impact reaction rates.[7]
Inactive fluoride source.Use an anhydrous fluoride source, as water can deactivate the nucleophile.[4] Consider using phase-transfer catalysts to increase the solubility and reactivity of the fluoride salt.
Side Reactions (e.g., Elimination) Reaction temperature is too high.Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.[8]
Use of a strong, sterically unhindered base.If a base is required, consider using a non-nucleophilic, sterically hindered base to minimize elimination side reactions.[8]
Reaction Stalls or is Sluggish Low reaction temperature.While high temperatures can cause side reactions, some SNAr reactions require significant thermal energy to proceed. Gradually increase the temperature while carefully monitoring for exotherms.
Poor solvent choice.Use a polar, aprotic solvent such as DMF, DMSO, or sulfolane to facilitate the reaction. Ensure the solvent is anhydrous.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for the Balz-Schiemann Reaction

Aromatic Amine Diazotization Temperature (°C) Decomposition Temperature (°C) Yield (%)
Aniline0 - 5100 - 11051 - 57
p-Toluidine0 - 5100 - 115~89
2,5-Dimethoxyaniline0 - 5100 - 120Not specified

Note: Yields are highly substrate-dependent and can be influenced by reaction scale and specific conditions.

Table 2: Influence of Leaving Group on SNAr Reaction Rate

Leaving Group Relative Rate of Reaction
-FHighest
-ClModerate
-BrLower
-ILowest

This trend is for the rate-determining step of nucleophilic attack and may not always correlate directly with overall reaction efficiency.[7]

Experimental Protocols

Protocol 1: Synthesis of Fluorobenzene via the Balz-Schiemann Reaction

This protocol is adapted from a literature procedure and should be performed with strict adherence to all safety precautions.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Fluoroboric Acid (HBF₄)

  • Ice

  • Sodium Hydroxide solution (10%)

  • Calcium Chloride (anhydrous)

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, cool a mixture of aniline and concentrated hydrochloric acid to 0-5°C using an ice-salt bath.

    • Slowly add a chilled aqueous solution of sodium nitrite, ensuring the temperature does not exceed 10°C.

    • Stir the resulting solution for 15-20 minutes at 0-5°C to ensure complete formation of the benzenediazonium chloride.

  • Formation of Diazonium Tetrafluoroborate:

    • To the cold diazonium salt solution, slowly add fluoroboric acid.

    • The benzenediazonium tetrafluoroborate will precipitate out of the solution.

    • Filter the precipitate and wash it with cold water, followed by a small amount of cold methanol, and then diethyl ether.

    • Dry the isolated salt thoroughly in a vacuum desiccator.

  • Thermal Decomposition:

    • Gently heat the dry benzenediazonium tetrafluoroborate salt in a flask equipped with a distillation apparatus. The decomposition is exothermic and will proceed with the evolution of nitrogen and boron trifluoride gases.

    • The fluorobenzene product will distill over. Collect the fraction boiling at approximately 84-85°C.

  • Work-up:

    • Wash the collected distillate with a 10% sodium hydroxide solution, followed by water.

    • Dry the organic layer over anhydrous calcium chloride and re-distill to obtain pure fluorobenzene.

Protocol 2: Synthesis of 2-Morpholinopyridine via SNAr Reaction

This protocol provides a general procedure for the reaction of a fluoropyridine with a secondary amine nucleophile.[3]

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium Phosphate Tribasic (K₃PO₄)

  • Anhydrous tert-Amyl Alcohol

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen), add potassium phosphate tribasic.

    • Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

    • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Reaction:

    • Stir the reaction mixture and heat to 110°C.

    • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as flash column chromatography.

Visualizations

ExothermicReactionManagement start Start: Plan Synthesis of Fluorinated Aromatic assess_exotherm Assess Exothermic Risk (Literature, Calorimetry) start->assess_exotherm low_risk Low Risk Identified assess_exotherm->low_risk Low high_risk High Risk Identified assess_exotherm->high_risk High run_reaction Run Reaction with Temperature Monitoring low_risk->run_reaction implement_controls Implement Strict Controls: - Small Scale - Cooling Bath - Slow Addition high_risk->implement_controls implement_controls->run_reaction reaction_stable Reaction Stable? run_reaction->reaction_stable proceed Proceed with Work-up reaction_stable->proceed Yes troubleshoot Troubleshoot: - Adjust Cooling - Slow/Stop Addition reaction_stable->troubleshoot No end End: Successful Synthesis proceed->end troubleshoot->run_reaction

Caption: A logical workflow for managing exothermic risks in fluorination reactions.

BalzSchiemannTroubleshooting start Low/No Yield in Balz-Schiemann Reaction check_diazotization Check Diazotization Step: - Temp 0-5°C? - Fresh NaNO2? start->check_diazotization diazotization_ok Diazotization Appears OK check_diazotization->diazotization_ok Yes diazotization_issue Correct Diazotization Conditions check_diazotization->diazotization_issue No check_decomposition Check Decomposition Step: - Sufficient Temp? - Dry Salt? diazotization_ok->check_decomposition rerun Re-run with Corrected Parameters diazotization_issue->rerun decomposition_ok Decomposition Conditions Seem Correct check_decomposition->decomposition_ok Yes decomposition_issue Adjust Decomposition: - Increase Temp Slowly - Ensure Anhydrous Conditions check_decomposition->decomposition_issue No check_byproducts Analyze Byproducts: - Phenols? - Tars? decomposition_ok->check_byproducts decomposition_issue->rerun phenols_present Water Present During Decomposition check_byproducts->phenols_present Phenols tars_present Overheating During Decomposition check_byproducts->tars_present Tars check_byproducts->rerun No Obvious Byproducts phenols_present->decomposition_issue tars_present->decomposition_issue

Caption: A troubleshooting guide for low yield in the Balz-Schiemann reaction.

References

troubleshooting guide for the synthesis of halogenated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of halogenated benzoic acids.

General Troubleshooting Guide

This section addresses common issues applicable to various halogenation methods.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield • Inactive or impure starting materials.• Incorrect reaction temperature or time.• Presence of moisture in sensitive reactions (e.g., Grignard, Friedel-Crafts).• Suboptimal reagent stoichiometry.• Use fresh, high-purity reagents. Store moisture-sensitive reagents under anhydrous conditions.[1]• Optimize temperature and reaction duration; monitor reaction progress using TLC or HPLC.[2][3]• Thoroughly dry all glassware and use anhydrous solvents.[2]• Carefully control the ratio of reactants and catalysts.
Formation of Multiple Isomers • Reaction conditions favoring multiple substitution patterns.• The directing group on the aromatic ring allows for ortho, para, and meta products.• Adjust reaction temperature; lower temperatures can sometimes increase regioselectivity.[4]• Choose a synthetic route that favors the desired isomer (e.g., using a starting material with a strongly directing group that can be later converted).[5]• Purify the crude product using fractional crystallization or column chromatography to separate isomers.[1][4]
Incomplete Reaction • Insufficient reaction time or temperature.• Inadequate amount of catalyst or reagent (e.g., oxidizing agent).[4][6]• Poor mixing of a heterogeneous reaction mixture.• Extend the reaction time or cautiously increase the temperature.[2][4][6]• Ensure an adequate stoichiometric amount or a slight excess of the key reagent is used.[2][4]• Use a mechanical stirrer to ensure efficient mixing.
Product is an Oil or Sticky Solid • Presence of impurities hindering crystallization.• The product may be a low-melting solid.• Residual solvent.[6]• Purify via flash column chromatography.[1]• Attempt trituration with a suitable non-polar solvent (e.g., hexanes) to induce crystallization.[1]• Ensure the product is thoroughly dried under vacuum to remove all residual solvents.[6]
Difficult Workup (e.g., Emulsion Formation) • Formation of stable emulsions during aqueous extraction.• Add brine (saturated NaCl solution) during the aqueous wash to help break up emulsions.[1]

Synthesis-Specific Troubleshooting & FAQs

Chlorination Reactions (e.g., Sandmeyer, Oxidation)

Q1: My Sandmeyer reaction to produce chlorobenzoic acid is giving a low yield and a significant amount of hydroxybenzoic acid byproduct. What's going wrong?

A: This is a common issue. The primary causes are the decomposition of the diazonium salt and competing hydroxylation reactions. To minimize this, maintain a low temperature (typically 0-5 °C) during the diazotization step.[4] It is also crucial to add the cold diazonium salt solution slowly to the copper(I) chloride solution.[4] Using a sufficient excess of the copper(I) salt will favor the desired chloro-substitution over the hydroxylation side reaction.

Q2: The oxidation of my chlorotoluene starting material is incomplete. How can I drive the reaction to completion?

A: Incomplete oxidation is often due to insufficient oxidizing agent, reaction time, or temperature.[4] Using a strong oxidizing agent like potassium permanganate (KMnO₄) is common for this transformation.[2][7][8] You can try extending the reflux time or increasing the amount of KMnO₄ used.[4][9] The reaction is typically complete when the purple color of the permanganate has disappeared.[4]

Bromination Reactions

Q1: I'm trying to synthesize m-bromobenzoic acid by direct bromination of benzoic acid, but the reaction is slow and the yield is poor. How can I improve it?

A: The carboxyl group is a deactivating, meta-directing group, so electrophilic aromatic substitution is slower than on an unsubstituted benzene ring.[10] The reaction requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), to polarize the bromine molecule and create a stronger electrophile.[10] Ensure your catalyst is active and the reaction is protected from moisture, which can deactivate the catalyst.

Q2: How can I synthesize p-bromobenzoic acid if direct bromination of benzoic acid yields the meta isomer?

A: You need to use a different synthetic strategy. A common route is to start with p-bromotoluene and oxidize the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[7][11] This approach ensures the desired para-regiochemistry.

Fluorination Reactions (e.g., Balz-Schiemann)

Q1: During the synthesis of 2-fluorobenzoic acid from anthranilic acid, I'm getting a complex mixture of byproducts. What could be the cause?

A: A likely cause is the formation of a highly reactive benzyne intermediate from the decomposition of the diazonium salt.[2] This intermediate can lead to various side reactions. To minimize benzyne formation, it is critical to maintain strict control over the reaction conditions, especially temperature and the rate of reagent addition.[2] If this remains a persistent issue, consider an alternative route, such as the oxidation of 2-fluorotoluene.[2]

Q2: My oxidation of 2-fluorotoluene to 2-fluorobenzoic acid is stalling, leaving residual 2-fluorobenzaldehyde. How can I fix this?

A: This indicates incomplete oxidation. The conversion of the methyl group to a carboxylic acid proceeds through alcohol and aldehyde intermediates.[2] To push the reaction to completion, you may need to use a stronger oxidizing agent (e.g., KMnO₄), increase the reaction temperature, or extend the reaction time.[2] Ensure you are using a sufficient stoichiometric amount of the oxidant.[2]

Iodination Reactions (e.g., Sandmeyer)

Q1: In the synthesis of 2-iodobenzoic acid from anthranilic acid, my product is contaminated with salicylic acid. Why is this happening?

A: The formation of salicylic acid indicates that the diazonium group is being replaced by a hydroxyl group instead of iodide. This often happens if the reaction mixture is overheated.[12] It is critical to control the temperature carefully, especially after the addition of potassium iodide.[12]

Q2: After my iodination reaction, the solution has a dark purple/brown color. What does this mean?

A: This color is likely due to the presence of excess elemental iodine (I₂). You can add a pinch of a reducing agent like sodium metabisulfite or sodium thiosulfate after the reaction is complete to reduce the excess iodine back to colorless iodide ions.[12]

Quantitative Data Summary

Synthesis RouteStarting MaterialProductTypical YieldReference
Oxidationo-Chlorotolueneo-Chlorobenzoic Acid76-78%[9]
Oxidation of Aldehydeo-Fluorobenzaldehydeo-Fluorobenzoic Acid95%[13]
Oxidationp-Bromotoluenep-Bromobenzoic Acid82.4%[7]
Hydrolysis of EsterEthyl 3-bromobenzoate3-Bromobenzoic Acid99%[8]

Experimental Protocols

Protocol 1: Oxidation of o-Chlorotoluene to o-Chlorobenzoic Acid[4][9]
  • In a round-bottom flask equipped with a reflux condenser, combine o-chlorotoluene, water, and potassium permanganate.

  • Heat the mixture to reflux with vigorous stirring for several hours. Continue heating until the purple color of the permanganate disappears.

  • Cool the reaction mixture to room temperature and filter by suction to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Combine the filtrates and concentrate the volume if necessary.

  • Acidify the clear filtrate with concentrated hydrochloric acid to precipitate the o-chlorobenzoic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., toluene or water) to obtain the pure acid.[4]

Protocol 2: Sandmeyer Reaction for Synthesis of 2-Iodobenzoic Acid[12][14]
  • In an Erlenmeyer flask, dissolve anthranilic acid in water and concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C to form the diazonium salt.

  • In a separate container, prepare a solution of potassium iodide in water.

  • Slowly add the potassium iodide solution to the cold diazonium salt solution. Nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to stand at room temperature for a few minutes, then gently heat to complete the reaction.[12]

  • Cool the mixture in an ice bath to precipitate the crude 2-iodobenzoic acid.

  • Collect the product by vacuum filtration and wash with cold water.

  • If excess iodine is present (indicated by a dark color), add a small amount of sodium metabisulfite to the solution before final filtration.[12]

  • Purify the crude product by recrystallization from water or ethanol.[14]

Visualizations

G cluster_start Start: Synthesis Issue cluster_analysis Problem Analysis cluster_solutions Troubleshooting Actions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Present? incomplete_rxn->side_products No optimize_cond Optimize Conditions: - Increase Time/Temp - Check Stoichiometry incomplete_rxn->optimize_cond Yes purification_issue Purification Failed? side_products->purification_issue No control_temp Control Temperature Strictly side_products->control_temp Yes (e.g., Isomers) refine_purification Refine Purification: - Different Solvent - Fractional Crystallization - Chromatography purification_issue->refine_purification Yes check_reagents Check Reagents: - Purity - Anhydrous Conditions optimize_cond->check_reagents control_temp->refine_purification

Caption: Troubleshooting decision tree for common synthesis problems.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Workup & Product start_material Aminobenzoic Acid (e.g., Anthranilic Acid) diazotization Step 1: Diazotization start_material->diazotization reagents 1. NaNO₂, HCl (0-5°C) 2. CuX / KI reagents->diazotization intermediate Diazonium Salt (Intermediate) diazotization->intermediate substitution Step 2: Substitution (Sandmeyer) intermediate->substitution workup Workup: - Quench - Filter substitution->workup product Crude Halogenated Benzoic Acid workup->product purification Purification: Recrystallization product->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the Sandmeyer reaction.

References

common impurities in 2-Amino-4-chloro-5-fluorobenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for handling impurities in 2-Amino-4-chloro-5-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound typically originate from the synthetic route. Common impurities can include unreacted starting materials, by-products from side reactions, and positional isomers.[1][2] For instance, if the synthesis involves the reduction of a nitro-group, residual nitro-compounds may be present.[1] Similarly, syntheses involving diazotization or other complex steps can introduce related aromatic compounds as impurities.[3][4]

Q2: My batch of this compound is a beige or brownish powder. Is this normal?

A2: While the pure compound is expected to be a white or off-white solid, a beige or brownish coloration often indicates the presence of trace impurities or oxidation products.[2][5] For experiments requiring high purity, further purification is recommended to remove these colored impurities.[2][6]

Q3: Which analytical techniques are best for identifying and quantifying impurities in my sample?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most robust method for separating and quantifying impurities.[1][7] A reversed-phase C18 column with UV detection is a standard and effective setup.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the chemical structure of the main compound and can help identify the structure of impurities if they are present in sufficient concentration.[2]

  • Mass Spectrometry (MS): When coupled with HPLC or Gas Chromatography (GC), MS is a powerful tool for identifying the molecular weight of unknown impurities, aiding in their structural elucidation.[2]

Q4: How can I remove impurities and improve the purity of my this compound?

A4: Recrystallization is the most common and effective method for purifying solid organic compounds like this one.[5][8] This technique separates the target compound from soluble impurities and, to some extent, insoluble ones. For colored impurities, adding activated charcoal during the recrystallization process can be very effective.[2][4][6]

Troubleshooting Guide

Issue 1: HPLC analysis shows multiple impurity peaks.

  • Possible Cause: Incomplete reaction during synthesis or inadequate purification of the crude product. The additional peaks could correspond to starting materials, isomers, or by-products.[1][2]

  • Solution:

    • Identify Peaks: If possible, use reference standards for potential impurities (e.g., starting materials) to identify the peaks by comparing retention times.

    • Purify: Perform recrystallization to remove the impurities. See the detailed protocol below.

    • Re-analyze: Run HPLC on the purified material to confirm the removal of the impurity peaks.

Issue 2: The product appears oily or fails to crystallize during recrystallization.

  • Possible Cause: The solvent may be too nonpolar, or there is an excess of solvent, causing the compound's melting point to be depressed below the solution temperature. High levels of impurities can also interfere with crystal lattice formation.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Add Seed Crystals: If available, add a tiny crystal of pure product to the cooled solution to initiate crystallization.

    • Reduce Solvent: If too much solvent was added, evaporate some of it and allow the solution to cool again.

    • Change Solvent System: Consider using a different solvent or a mixed-solvent system for recrystallization.

Data on Purification

The effectiveness of purification can be monitored by comparing the purity of the material before and after the procedure.

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Key Advantages
Recrystallization 85-95%>98%Effective for removing most soluble and colored impurities.[3]
Recrystallization with Activated Charcoal 85-95% (colored)>98% (colorless)Excellent for removing colored by-products.[2][4][6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for purifying this compound. The choice of solvent may need to be optimized. Alcohols like ethanol or methanol are often suitable.[6]

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source. Add a small amount of activated charcoal (approx. 1-2% of the solute's weight).[6] Reheat the mixture with stirring for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and receiving flask to remove them. This step prevents the product from crystallizing prematurely on the funnel.[6]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]

  • Maximize Yield: Once the solution reaches room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purity Analysis by HPLC

This protocol outlines a standard reversed-phase HPLC method for purity assessment.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

    • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).[1]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Methanol (HPLC grade)

    • Formic acid or Acetic acid (for mobile phase modification)[2]

  • Chromatographic Conditions (Typical):

    • Mobile Phase: A gradient or isocratic mixture of water (with 0.1% acid) and an organic solvent like acetonitrile or methanol.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the compound).[2]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound in a suitable diluent (e.g., mobile phase).

    • Sample Preparation: Accurately weigh and dissolve the sample to be tested in the same diluent to a similar concentration as the standard.[2]

    • Analysis: Inject the standard and sample solutions. Compare the chromatograms. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks. Impurities are identified by peaks with different retention times than the main compound.[2]

Visual Workflow

The following diagram outlines the troubleshooting workflow for handling suspected impurities in a sample of this compound.

G start Suspected Impurity (e.g., Off-Color, Low Yield, Unexpected Reactivity) analytical_check Step 1: Analytical Purity Check start->analytical_check hplc HPLC Analysis analytical_check->hplc nmr NMR Spectroscopy analytical_check->nmr purity_eval Is Purity > 98%? hplc->purity_eval nmr->purity_eval purification_step Step 2: Purification Required purity_eval->purification_step No pass Product Meets Purity Specs (Ready for Use) purity_eval->pass Yes color_check Is the product colored? purification_step->color_check recrystallize_charcoal Recrystallize with Activated Charcoal color_check->recrystallize_charcoal Yes recrystallize_plain Recrystallize color_check->recrystallize_plain No final_check Step 3: Final Purity Confirmation recrystallize_charcoal->final_check recrystallize_plain->final_check reanalyze Re-analyze via HPLC final_check->reanalyze purity_eval2 Is Purity > 98%? reanalyze->purity_eval2 fail Purity Still Low (Consider alternative purification, e.g., column chromatography) purity_eval2->pass Yes purity_eval2->fail No

References

Validation & Comparative

A Comparative Guide to 2-Amino-4-chloro-5-fluorobenzoic Acid and Its Positional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties, Synthetic Routes, and Biological Activities

Substituted aminobenzoic acids are pivotal structural motifs in medicinal chemistry, serving as foundational scaffolds for a diverse array of therapeutic agents. Among these, halogenated aminobenzoic acids have garnered significant attention due to the profound impact of halogen substitution on molecular properties and biological function. This guide provides a comprehensive comparison of 2-Amino-4-chloro-5-fluorobenzoic acid and its key positional isomers, offering a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties: A Comparative Overview

The seemingly subtle variation in the positions of the amino, chloro, and fluoro substituents on the benzoic acid ring results in distinct physicochemical properties. These differences can significantly influence a molecule's solubility, acidity, and ultimately its pharmacokinetic and pharmacodynamic profile. A summary of the key physicochemical data for this compound and its selected isomers is presented below.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound108288-16-0[1]C₇H₅ClFNO₂189.57[1]--
2-Amino-5-chloro-4-fluorobenzoic acid351367-77-6C₇H₅ClFNO₂189.57-3.03 ± 0.25[2]
4-Amino-2-chloro-5-fluorobenzoic acid2166861-81-8C₇H₅ClFNO₂189.57--
2-Amino-4-chlorobenzoic acid89-77-0[3]C₇H₆ClNO₂171.58[3]231-233[3]4.71 ± 0.10[3]
3-Amino-4-chlorobenzoic acid2840-28-0[4]C₇H₆ClNO₂171.58[4]--
4-Amino-2-chlorobenzoic acid2457-76-3[5]C₇H₆ClNO₂171.58[5]--
2-Amino-4-fluorobenzoic acid446-32-2C₇H₆FNO₂155.13192-196-
2-Amino-5-fluorobenzoic acid446-08-2C₇H₆FNO₂155.1--
3-Amino-4-fluorobenzoic acid2365-85-7[6]C₇H₆FNO₂155.13[6]--

Note: Experimental data for melting point and pKa are not available for all isomers in the searched literature. Predicted values are provided where available.

Synthesis and Experimental Protocols

The synthesis of these aminobenzoic acid isomers generally involves multi-step reaction sequences, often starting from commercially available nitrobenzoic acid or aniline derivatives. The precise control of regioselectivity during halogenation and nitration steps is crucial for obtaining the desired isomer.

A general synthetic workflow for preparing these compounds is illustrated below.

G cluster_start Starting Materials cluster_reactions Key Reactions cluster_intermediate Intermediate cluster_product Final Product Start1 Substituted Nitrobenzoic Acid Nitration Nitration Start1->Nitration Start2 Substituted Aniline Halogenation Halogenation Start2->Halogenation Intermediate Halogenated Nitrobenzoic Acid/Ester Halogenation->Intermediate Nitration->Intermediate Reduction Reduction of Nitro Group Product Aminochlorofluorobenzoic Acid Isomer Reduction->Product Hydrolysis Ester Hydrolysis Hydrolysis->Product Intermediate->Reduction Intermediate->Hydrolysis

Caption: General synthetic pathways to aminochlorofluorobenzoic acid isomers.

Experimental Protocol: Synthesis of 2-Amino-5-fluorobenzoic Acid

This protocol describes a common method for the synthesis of 2-amino-5-fluorobenzoic acid starting from 4-fluoroaniline.[7][8]

Materials:

  • 4-Fluoroaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated hydrochloric acid

  • Concentrated sulfuric acid

  • Hydrogen peroxide

  • Sodium hydroxide

  • Water

  • Ice

Procedure:

  • Preparation of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide:

    • A solution of chloral hydrate is prepared by dissolving it in water.

    • A separate solution of 4-fluoroaniline and hydroxylamine hydrochloride is prepared in water, followed by the addition of concentrated hydrochloric acid.

    • The two solutions are combined and heated, leading to the formation of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide as a precipitate.

  • Cyclization to 5-fluoro-1H-indole-2,3-dione:

    • The N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is added to concentrated sulfuric acid and heated.

    • The reaction mixture is then cooled and poured into an ice-water mixture to precipitate the 5-fluoro-1H-indole-2,3-dione.

  • Oxidative cleavage to 2-Amino-5-fluorobenzoic acid:

    • The 5-fluoro-1H-indole-2,3-dione is dissolved in an aqueous sodium hydroxide solution.

    • Hydrogen peroxide is added dropwise to the solution.

    • After the reaction is complete, the solution is acidified to precipitate the final product, 2-amino-5-fluorobenzoic acid.

Biological Activities and Potential Applications

While direct comparative studies on the biological activities of this compound and its specific isomers are limited in the publicly available literature, the broader class of substituted aminobenzoic acids has shown significant promise in various therapeutic areas.

Anticancer Potential: Derivatives of aminobenzoic acids are being actively investigated for their anticancer properties.[9] For instance, some isomers serve as precursors for the synthesis of molecules targeting key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway.[9] The specific substitution pattern on the aromatic ring is crucial for the molecule's interaction with biological targets.

Antimicrobial Activity: The aminobenzoic acid scaffold is a well-established pharmacophore in the development of antimicrobial agents. The structural similarity of some of these compounds to para-aminobenzoic acid (PABA), an essential nutrient for many bacteria, allows them to act as competitive inhibitors of folate synthesis.

The following diagram illustrates a generalized workflow for screening the biological activity of these compounds.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_further Further Studies Synthesis Synthesize Isomers Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Synthesis->Antimicrobial IC50 Determine IC50/MIC Cytotoxicity->IC50 Antimicrobial->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Efficacy Studies Mechanism->InVivo

Caption: A general workflow for evaluating the biological activity of the isomers.

Conclusion

This guide highlights the importance of positional isomerism in defining the physicochemical and potential biological properties of this compound and its related compounds. While a complete dataset for a direct, comprehensive comparison is not yet available in the public domain, the existing information strongly suggests that each isomer possesses a unique profile that warrants further investigation. The provided synthetic protocols and the general workflow for biological evaluation can serve as a valuable starting point for researchers aiming to explore the therapeutic potential of this intriguing class of molecules. Further dedicated comparative studies are essential to fully elucidate the structure-activity relationships and unlock the full potential of these compounds in drug discovery and development.

References

A Comparative Guide to the Spectroscopic Data of Substituted Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for a selection of substituted aminobenzoic acids. By presenting key experimental data in a structured format, this document aims to facilitate the identification, characterization, and analysis of these compounds in research and development settings.

Introduction

Aminobenzoic acids are a class of organic compounds with both an amino and a carboxylic acid functional group attached to a benzene ring. The position of these substituents, as well as the presence of other functional groups on the aromatic ring, significantly influences their chemical and physical properties, including their spectroscopic signatures. Understanding these spectroscopic differences is crucial for structural elucidation, purity assessment, and monitoring chemical reactions in drug discovery and materials science. This guide focuses on the comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for ortho-, meta-, and para-aminobenzoic acid, alongside representative examples of aminobenzoic acids with electron-donating (methyl) and electron-withdrawing (nitro) substituents.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-Aminobenzoic Acid, 3-Aminobenzoic Acid, 4-Aminobenzoic Acid, 4-Amino-3-methylbenzoic Acid, and 4-Amino-2-nitrobenzoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic effects of substituents on the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data of Substituted Aminobenzoic Acids [1][2][3]

CompoundSolventAromatic Protons (δ, ppm)-NH₂ Protons (δ, ppm)-COOH Proton (δ, ppm)Other Protons (δ, ppm)
2-Aminobenzoic AcidCD₃OD7.84 (dd, J=8.8, 2.0 Hz), 7.20-7.26 (m), 6.73 (dd, J=8.8, 2.0 Hz), 6.55-6.61 (m)5.19 (s, br)--
3-Aminobenzoic AcidH₂O7.29, 7.28, 6.97---
4-Aminobenzoic AcidDMSO-d₆7.65 (d, J=8.8 Hz), 6.57 (d, J=8.8 Hz)5.89 (br s)12.0 (br s)-
4-Amino-3-methylbenzoic Acid-----
4-Amino-2-nitrobenzoic Acid-----

Table 2: ¹³C NMR Spectroscopic Data of Substituted Aminobenzoic Acids [1]

CompoundSolventC=O (δ, ppm)Aromatic Carbons (δ, ppm)
2-Aminobenzoic AcidCD₃OD171.9152.9, 135.3, 132.9, 118.0, 116.9, 111.9
3-Aminobenzoic Acid---
4-Aminobenzoic Acid---
4-Amino-3-methylbenzoic Acid---
4-Amino-2-nitrobenzoic Acid---
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The positions of the N-H, C=O, and O-H stretching bands are particularly informative for aminobenzoic acids.

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Substituted Aminobenzoic Acids [4][5][6][7]

CompoundN-H StretchC=O StretchO-H Stretch (Carboxylic Acid)
2-Aminobenzoic Acid~3400-3300~1680-1660~3000-2500 (broad)
3-Aminobenzoic Acid~3400-3300~1700-1680~3000-2500 (broad)
4-Aminobenzoic Acid~3470, ~3360~1670~3000-2500 (broad)
4-Amino-3-methylbenzoic Acid---
4-Amino-2-nitrobenzoic Acid---

Note: Specific values can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, solution).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents.

Table 4: UV-Vis Absorption Maxima (λmax) of Substituted Aminobenzoic Acids [8][9]

CompoundSolventλmax (nm)
2-Aminobenzoic Acid--
3-Aminobenzoic Acid-194, 226, 272
4-Aminobenzoic Acid-194, 226, 278
4-Amino-3-methylbenzoic Acid--
4-Amino-2-nitrobenzoic Acid--

Note: The solvent can significantly affect the λmax values.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable structural information.

Table 5: Key Mass Spectrometry Data of Substituted Aminobenzoic Acids [10][11][12]

CompoundIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Aminobenzoic AcidEI137120, 92, 65
3-Aminobenzoic AcidEI137120, 92, 65
4-Aminobenzoic AcidEI137120, 92, 65[10]
4-Amino-3-methylbenzoic AcidEI151134, 106[12]
4-Amino-2-nitrobenzoic Acid---

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminobenzoic acid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used. For ¹H NMR, 8-16 scans are usually sufficient. For ¹³C NMR, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid aminobenzoic acid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aminobenzoic acid in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

  • Instrument Setup: Use a quartz cuvette with a 1 cm path length. Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

  • Data Acquisition: Place the reference cuvette in the spectrophotometer and record a baseline spectrum. Replace the reference cuvette with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the aminobenzoic acid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

Experimental Workflow

The general workflow for obtaining and analyzing spectroscopic data for substituted aminobenzoic acids is depicted below.

Experimental_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample Substituted Aminobenzoic Acid Prep Dissolution/ Grinding Sample->Prep NMR NMR Spectrometer Prep->NMR Solution in deuterated solvent IR FT-IR Spectrometer Prep->IR KBr pellet or Nujol mull UV UV-Vis Spectrometer Prep->UV Dilute solution MS Mass Spectrometer Prep->MS Vaporization NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UV_Data UV-Vis Spectrum UV->UV_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure UV_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of substituted aminobenzoic acids.

Influence of Substituents on Spectroscopic Data

The electronic properties of substituents on the aminobenzoic acid ring have a predictable effect on the resulting spectroscopic data. This relationship is crucial for interpreting spectra and predicting the properties of novel derivatives.

Substituent_Effects cluster_substituent Substituent Type cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_uv UV-Vis Spectroscopy EDG Electron-Donating Group (e.g., -NH₂, -OCH₃, -CH₃) NMR_upfield Upfield shift (lower δ) of ortho/para protons EDG->NMR_upfield IR_low_freq Lower C=O stretching frequency EDG->IR_low_freq UV_batho Bathochromic shift (longer λmax) EDG->UV_batho EWG Electron-Withdrawing Group (e.g., -NO₂, -CN, -COOH) NMR_downfield Downfield shift (higher δ) of ortho/para protons EWG->NMR_downfield IR_high_freq Higher C=O stretching frequency EWG->IR_high_freq UV_hypso Hypsochromic shift (shorter λmax) EWG->UV_hypso

Caption: Influence of substituent electronic effects on spectroscopic data.

References

A Comparative Analysis of the Biological Activities of Substituted 2-Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of derivatives of chloro- and fluoro-substituted 2-aminobenzoic acids. The following sections present quantitative data from antimicrobial and anticancer studies on close analogs of 2-Amino-4-chloro-5-fluorobenzoic acid, detailed experimental methodologies, and visual representations of experimental workflows.

While specific biological activity data for derivatives of this compound remains limited in publicly accessible research, studies on structurally similar compounds provide valuable insights into their potential as therapeutic agents. This guide focuses on the antimicrobial activity of Schiff base complexes derived from 2-amino-4-chlorobenzoic acid and the anticancer properties of N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives.

Antimicrobial Activity of 2-Amino-4-chlorobenzoic Acid Schiff Base Complexes

A study investigating the antimicrobial potential of Schiff base complexes derived from the condensation of vanillin and 2-amino-4-chlorobenzoic acid revealed significant activity against both Gram-positive and Gram-negative bacteria. The synthesized Schiff base ligand and its metal complexes with Cobalt (II), Nickel (II), and Copper (II) were screened, with the metal complexes demonstrating higher antimicrobial efficacy than the free ligand.[1][2]

Comparative Antimicrobial Activity Data

The following table summarizes the zone of inhibition (in mm) observed for the Schiff base ligand and its metal complexes against various bacterial strains.

CompoundS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
Schiff Base Ligand101289
Co(II) Complex15161213
Ni(II) Complex14151112
Cu(II) Complex18191516
Ciprofloxacin (Standard)25272224

Data extracted from a study on Schiff base complexes of 2-amino-4-chlorobenzoic acid.[1][2]

Anticancer Activity of N-(2-amino-5-chlorobenzoyl)benzamidoxime Derivatives

Derivatives of a structurally related compound, N-(2-amino-5-chlorobenzoyl)benzamidoxime, have been evaluated for their anticancer activity against human leukemia cell lines. These studies demonstrated a dose-dependent inhibition of cell viability.

Comparative Cytotoxicity Data (IC₅₀, µM)

The half-maximal inhibitory concentration (IC₅₀) values for four chloride-substituted benzamidoxime analogs against Jurkat T-cell lymphoma and HL-60RG leukemia cell lines are presented below. Lower IC₅₀ values indicate greater cytotoxic potency.

CompoundJurkat CellsHL-60RG Cells
Analog 1> 108.5
Analog 27.25.1
Analog 36.84.8
Analog 45.53.9

Data from a study on N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs.[3] The study indicated that benzamidoximes with chloride substitutes caused a significant decrease in cell growth.[3]

Experimental Protocols

Synthesis of Schiff Base and its Metal Complexes

The Schiff base ligand was synthesized through the condensation of vanillin and 2-amino-4-chlorobenzoic acid in an alcoholic medium.[1][2] The resulting ligand was then used to prepare Cobalt (II), Nickel (II), and Copper (II) coordination complexes.[1][2]

G cluster_synthesis Synthesis of Schiff Base Ligand cluster_complexation Formation of Metal Complexes cluster_screening Antimicrobial Screening Vanillin Vanillin Condensation Condensation (Alcoholic medium) Vanillin->Condensation 2-Amino-4-chlorobenzoic_acid 2-Amino-4-chlorobenzoic acid 2-Amino-4-chlorobenzoic_acid->Condensation Schiff_Base_Ligand Schiff Base Ligand Condensation->Schiff_Base_Ligand Complexation Complexation Schiff_Base_Ligand->Complexation Metal_Salts Co(II), Ni(II), Cu(II) Salts Metal_Salts->Complexation Metal_Complexes Schiff Base Metal Complexes Complexation->Metal_Complexes Screening Agar Well Diffusion Method Metal_Complexes->Screening Activity_Measurement Measurement of Zone of Inhibition Screening->Activity_Measurement Bacterial_Strains Gram-positive & Gram-negative bacteria Bacterial_Strains->Screening

Caption: Workflow for the synthesis and antimicrobial screening of Schiff base metal complexes.

In Vitro Anticancer Activity Assay

The anticancer activity of the benzamidoxime derivatives was assessed using the Jurkat T-cell lymphoma cell line and the human leukemia cell line HL-60RG.[3] Cell viability was determined after treatment with the compounds in a dose-dependent manner.[3]

G Cell_Culture Culture of Jurkat and HL-60RG cancer cell lines Compound_Treatment Treatment with varying concentrations of benzamidoxime derivatives Cell_Culture->Compound_Treatment Incubation Incubation for a defined period Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT assay) Incubation->Viability_Assay Data_Analysis Calculation of IC50 values Viability_Assay->Data_Analysis

Caption: General workflow for determining the in vitro anticancer activity of test compounds.

Concluding Remarks

The presented data on derivatives of 2-amino-4-chlorobenzoic acid and 2-amino-5-chlorobenzoic acid highlight the potential of this class of compounds in the development of new antimicrobial and anticancer agents. The presence of halogen substituents appears to play a role in their biological activity. Further research, including the synthesis and evaluation of a broader range of derivatives of this compound, is warranted to establish a clear structure-activity relationship and to identify lead compounds for further preclinical development. The detailed experimental protocols and workflows provided herein offer a foundation for such future investigations.

References

validation of analytical methods for 2-Amino-4-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methodologies for the quantification and characterization of 2-Amino-4-chloro-5-fluorobenzoic acid is presented to guide researchers, scientists, and drug development professionals in selecting the most suitable techniques for their specific needs. This guide focuses on the two primary chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and also discusses various spectroscopic techniques for structural elucidation.

Chromatographic Method Comparison

The choice between HPLC and GC-MS for the analysis of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Linearity Range Typically 1 - 100 µg/mL (Correlation Coefficient, r² > 0.999).[1]Wide dynamic range, capable of trace-level analysis.[1]
Precision (%RSD) < 2% (Repeatability), < 15% (Intermediate Precision).[1]Typically < 15%.[1]
Accuracy (% Recovery) 98 - 102%.[1]80 - 120%.[1]
Limit of Detection (LOD) Method dependent, typically in the low ng/mL range.[1]As low as 6-44 ng/L with pre-concentration.[1][2]
Limit of Quantitation (LOQ) Method dependent, typically in the mid-to-high ng/mL range.[1]As low as the low ng/L range with pre-concentration.[1]
Sample Preparation Simple dissolution in a suitable solvent.[1]Often requires derivatization to increase volatility. Solid-Phase Extraction (SPE) may be needed for trace analysis.[1][2]
Analysis Time Typically 5-15 minutes per sample.[1]Can be longer due to sample preparation and chromatographic run times.[1]
Advantages Robust, reliable, and widely available. Suitable for routine quality control.[1]High sensitivity and selectivity, allowing for trace-level quantification and identification in complex matrices.[1]
Limitations May have lower sensitivity compared to GC-MS.[1]Requires the analyte to be volatile or amenable to derivatization.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in various samples.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or formate buffer), optimized for good resolution and retention time.[3]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., around 230 nm for similar compounds).[1]

  • Injection Volume: 10 µL.[1]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).[1]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to cover the desired concentration range.[1]

    • Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for trace-level quantification, especially in complex matrices.[1]

  • Instrumentation: GC-MS system.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold, then ramp to a final temperature (e.g., 250 °C).[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI).[1]

  • Mass Scan Range: m/z 50-300.[1]

  • Sample Preparation (including Derivatization):

    • Solid-Phase Extraction (for trace analysis): Acidify the sample and pass it through a suitable SPE cartridge. Elute the analyte with an appropriate solvent.[2]

    • Derivatization: Evaporate the solvent and add a derivatizing agent (e.g., BF3-methanol). Heat the mixture to form the methyl ester of the analyte, increasing its volatility.[1][2]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for confirming the chemical structure of this compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups based on their characteristic vibrational frequencies. The sample can be prepared as a KBr pellet.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[4]

  • UV-Visible (UV-Vis) Spectroscopy: Determines the electronic absorption maxima of the compound in solution. The sample is dissolved in a UV-transparent solvent.[4]

Analytical Workflow Diagrams

The following diagrams illustrate the general workflows for selecting an analytical method and for a typical chromatographic analysis.

Analytical_Method_Selection cluster_purpose Purpose cluster_quantification Quantification Needs cluster_methods Method Selection start Define Analytical Goal purpose Identification or Quantification? start->purpose sensitivity Trace or Bulk Analysis? purpose->sensitivity Quantification spectroscopy Spectroscopy (NMR, IR) purpose->spectroscopy Identification hplc HPLC sensitivity->hplc Bulk gcms GC-MS sensitivity->gcms Trace end Validated Method hplc->end gcms->end spectroscopy->end

Caption: Workflow for selecting an analytical method.

Chromatographic_Analysis_Workflow cluster_data Data Processing start Sample Receipt prep Sample Preparation (Dissolution, Derivatization, SPE) start->prep analysis Chromatographic Analysis (HPLC or GC-MS) prep->analysis integration Peak Integration analysis->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Generate Report quantification->report

Caption: General workflow for chromatographic analysis.

References

A Comparative Purity Analysis of 2-Amino-4-chloro-5-fluorobenzoic Acid from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and advanced materials, the purity of starting reagents is a critical determinant of reaction efficiency, yield, and the impurity profile of the final product. 2-Amino-4-chloro-5-fluorobenzoic acid is a key building block in the development of various pharmaceuticals. Consequently, sourcing this compound at the highest possible purity is paramount. This guide provides a comparative analysis of the purity of this compound from three hypothetical, leading chemical suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a suite of standard analytical techniques to provide a comprehensive purity profile for each.

Purity Assessment Summary

The purity of this compound from each supplier was assessed using High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities and residual solvents, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structurally similar impurities, and Melting Point analysis as a general indicator of purity.

Analytical Technique Supplier A Supplier B Supplier C
HPLC Purity (%) 99.8 ± 0.198.5 ± 0.399.2 ± 0.2
Major Impurity by HPLC (%) 0.150.80.5
Residual Solvents (GC-MS, ppm) 50250150
¹H NMR ConsistentMinor unidentified peaksConsistent
Melting Point (°C) 188-190185-189187-190

Experimental Workflow for Purity Assessment

The following diagram outlines the logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow node_start Receive Samples from Suppliers A, B, C node_visual Visual Inspection (Color, Form) node_start->node_visual node_hplc HPLC Analysis (Purity, Impurity Profile) node_visual->node_hplc node_gcms GC-MS Analysis (Residual Solvents) node_visual->node_gcms node_nmr NMR Spectroscopy (Structural Confirmation) node_visual->node_nmr node_mp Melting Point Analysis node_visual->node_mp node_data Data Compilation & Comparison node_hplc->node_data node_gcms->node_data node_nmr->node_data node_mp->node_data node_end Purity Assessment Report node_data->node_end

Caption: Workflow for Purity Assessment.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparative guide are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound and to identify and quantify any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify residual solvents and other volatile impurities.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.

  • Injection: Split injection mode.

  • MS Detection: Electron ionization (EI) mode, scanning from m/z 35 to 500.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable high-purity solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Analysis: Identification of residual solvents is achieved by comparing the mass spectra of the detected peaks with a standard library (e.g., NIST). Quantification is performed using an external standard calibration curve for common solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound and to detect any structurally related impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: ¹H NMR spectra are recorded to observe the proton signals. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the structure. The presence of unexpected signals may indicate impurities.

Melting Point Analysis
  • Objective: To assess the general purity of the compound. A sharp melting point range is indicative of high purity, while a broad range suggests the presence of impurities.

  • Instrumentation: A digital melting point apparatus.

  • Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Conclusion

Based on the comprehensive analytical data, Supplier A provides this compound with the highest purity, characterized by a high HPLC assay, minimal residual solvents, a clean NMR spectrum, and a sharp melting point. Supplier C offers a product of high purity, suitable for many applications, though with a slightly higher level of residual solvents compared to Supplier A. The product from Supplier B shows a lower purity profile and may require further purification before use in sensitive applications. Researchers and drug development professionals should consider these purity profiles when selecting a supplier to ensure the integrity and reproducibility of their work.

The Structural Blueprint for Potency: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-chloro-5-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives synthesized from 2-Amino-4-chloro-5-fluorobenzoic acid, a versatile scaffold in medicinal chemistry. We delve into the key structural modifications that influence biological outcomes, supported by experimental data, detailed protocols, and pathway visualizations to inform future drug design and development efforts.

This compound serves as a crucial starting material for a variety of biologically active compounds, most notably quinazoline-based kinase inhibitors. The strategic placement of its amino, chloro, and fluoro substituents on the benzoic acid ring provides a unique chemical canvas for creating libraries of novel compounds for biological screening. The insights gleaned from the SAR of its derivatives are instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Unlocking Biological Activity: Key Structural Modifications and Their Impact

The primary route to harnessing the biological potential of this compound is through its conversion into more complex heterocyclic systems, particularly quinazolines. These derivatives have shown significant activity as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Quinazoline Derivatives as Kinase Inhibitors

The quinazoline scaffold, formed by the cyclization of the amino and carboxylic acid groups of the parent molecule, is a privileged structure in kinase inhibition. The SAR of these derivatives has been extensively studied, with a particular focus on Epidermal Growth Factor Receptor (EGFR) and p21-activated kinase 4 (PAK4).

Substitutions on the Quinazoline Core:

Modifications at various positions of the quinazoline ring, derived from the this compound backbone, have profound effects on inhibitory activity.

  • Positions 6 and 7: The introduction of electron-donating groups, such as methoxy (-OCH3), at the 6 and 7 positions of the quinazoline core generally enhances the inhibitory activity against kinases like EGFR.

  • Position 4: The 4-amino group of the quinazoline is a key interaction point. Attaching substituted aniline moieties at this position is a common strategy. The nature of the substituent on the aniline ring can fine-tune the potency and selectivity. For instance, a 3-chloro-4-(3-fluorobenzyloxy)aniline substituent has been shown to yield highly potent antiproliferative activity.

The table below summarizes the inhibitory activities of representative quinazoline derivatives synthesized from precursors related to this compound.

Compound IDQuinazoline Core SubstitutionsTarget KinaseIC50 (nM)Target Cell LineGI50 (µM)
1 6,7-dimethoxy-4-(3-ethynylphenylamino)-EGFR5.06--
2 4-(3-chloro-4-fluorophenylamino)-EGFR1.37--
3 6-nitro-4-(3-chloro-4-fluorophenylamino)-EGFR0.069NCI-H460 (Lung)0.789
4 6-amino-4-(3-chloro-4-fluorophenylamino)-EGFR-HS 578T (Breast)2.59-9.55 (TGI)
5 6,7-bis(2-methoxyethoxy)-4-amino-EGFR3.4 (IC50, µM)A431 (Skin)-

Table 1: Inhibitory Activities of Representative Quinazoline Derivatives. GI50 is the concentration for 50% growth inhibition, and TGI is the total growth inhibition.

Signaling Pathways Modulated by Derivatives

Derivatives of this compound, particularly the quinazoline-based kinase inhibitors, primarily exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often hyperactivated in various cancers. Quinazoline derivatives act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking downstream signaling cascades.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Phosphorylates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Activates Inhibitor Quinazoline Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and the inhibitory action of quinazoline derivatives.

PAK4 Signaling Pathway

p21-activated kinase 4 (PAK4) is another important therapeutic target in oncology. Overexpression of PAK4 is linked to increased cell proliferation, migration, and invasion. Some heterocyclic derivatives originating from this compound have been investigated as PAK4 inhibitors.

PAK4_Signaling_Pathway Cdc42 Cdc42 (Active) PAK4 PAK4 Cdc42->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Actin Actin Cytoskeleton Remodeling Cofilin->Actin Regulates Migration Cell Migration & Invasion Actin->Migration Inhibitor PAK4 Inhibitor Inhibitor->PAK4 Inhibits

Caption: PAK4 signaling pathway and the inhibitory action of its inhibitors.

Experimental Protocols

The evaluation of the biological activity of this compound derivatives relies on robust and reproducible experimental protocols. Below are methodologies for key assays cited in the evaluation of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Test compounds (derivatives of this compound)

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add test compounds (various concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and GI50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay for PAK4)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant PAK4 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Specific peptide substrate for PAK4

  • Test inhibitor

  • ADP-Glo™ Kinase Assay kit

  • Microplate reader

Procedure:

  • Reagent Preparation: Dilute the PAK4 enzyme, substrate, and ATP to their working concentrations in the kinase buffer. Prepare serial dilutions of the test inhibitor.

  • Kinase Reaction: In a 384-well plate, add the inhibitor dilutions, followed by the PAK4 enzyme. Initiate the reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Development: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure Luminescence: Read the luminescent signal on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The derivatives of this compound, particularly quinazolines, represent a promising class of compounds with significant potential in drug discovery, especially in the field of oncology. The structure-activity relationships highlighted in this guide underscore the importance of specific structural modifications in achieving high potency and selectivity against key therapeutic targets like EGFR and PAK4. The chloro and fluoro substituents of the parent molecule likely contribute to the favorable pharmacokinetic properties and binding interactions of the resulting derivatives.

Future research should focus on exploring a wider range of structural diversification beyond the quinazoline scaffold to uncover novel biological activities. The synthesis and screening of amide and ester derivatives of the parent acid could reveal new pharmacological profiles. Furthermore, detailed in vivo studies are necessary to translate the in vitro potency of these compounds into effective therapeutic agents. The experimental protocols and pathway analyses provided herein offer a solid foundation for these future endeavors, paving the way for the development of next-generation therapeutics derived from this versatile chemical building block.

The Promising In-Vitro Landscape of Heterocyclic Compounds Derived from Substituted Anthranilic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds from readily available starting materials is a cornerstone of modern medicinal chemistry. Substituted anthranilic acids, such as 2-amino-4-chloro-5-fluorobenzoic acid, represent a versatile scaffold for the generation of a diverse range of bioactive molecules. This guide provides a comparative analysis of the in-vitro performance of quinazolinone and benzoxazinone derivatives synthesized from various substituted anthranilic acids, highlighting their potential as anticancer and antimicrobial agents. The data presented herein is compiled from multiple studies to offer a broad perspective on the structure-activity relationships of these compound classes.

A Comparative Look at In-Vitro Anticancer Activity

Quinazolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the in-vitro anticancer activity of several synthesized series of these compounds, with comparisons to standard chemotherapeutic agents where available.

Compound SeriesCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2,3-Disubstituted Quinazolin-4(3H)-ones HeLaModerate to Good ActivityDoxorubicinNot specified in study
2-Thioxoquinazolin-4-ones HeLa, MDA-MB-2311.85 - 2.81 (for most potent)Gefitinib4.3 (HeLa), 28.3 (MDA-MB-231)
6-(1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one Derivatives A549 (Lung Cancer)8.27 (for lead compound)Not specified in studyNot specified in study
4-Methylbenzamide Derivatives with Purine Substituents K562 (Leukemia), HL-60 (Leukemia)1.42 - 2.53Not specified in studyNot specified in study

Antimicrobial Potential: A Battle Against Pathogens

Beyond their anticancer properties, quinazolinone derivatives have also been explored for their antimicrobial activities. The following table outlines the in-vitro efficacy of different series against various bacterial and fungal strains, often compared to standard antibiotics.

Compound SeriesBacterial/Fungal StrainZone of Inhibition (mm) / MIC (µg/mL)Reference CompoundZone of Inhibition (mm) / MIC (µg/mL)
3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one Proteus vulgaris, Bacillus subtilis11-14 mm (for most active compounds)CiprofloxacinNot specified in study
New Quinazolin-4-ones Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida albicansBroad-spectrum activity for several compoundsCiprofloxacin, FluconazoleNot specified in study
2-Substituted Quinazolines Streptococcus pyogenes, various other strainsMIC: 12-25 µM (for initial hit)GentamycinNot specified in study

Experimental Protocols: A Closer Look at the Methodology

The in-vitro data presented in this guide is derived from established and validated experimental protocols. Below are detailed methodologies for the key assays mentioned.

In-Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MDA-MB-231, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds and a reference drug (e.g., Gefitinib, Doxorubicin) are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In-Vitro Antimicrobial Activity (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

  • Culture Preparation: Bacterial or fungal strains are cultured in a suitable broth medium until they reach a specific turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: The microbial suspension is uniformly spread over the surface of an agar plate using a sterile cotton swab.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a solvent control (e.g., DMSO) are also included.[2]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Visualizing the Synthesis and Mechanisms

To better understand the processes and relationships discussed, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing In-Vitro Testing Start Substituted Anthranilic Acid Reactant Reactant (e.g., Acetic Anhydride) Start->Reactant Reaction Cyclization Cyclization Reaction Reactant->Cyclization Intermediate Benzoxazinone Intermediate Cyclization->Intermediate Amine Amine Intermediate->Amine Reaction Final_Product Quinazolinone Derivative Amine->Final_Product Anticancer Anticancer Assay (MTT) Final_Product->Anticancer Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Final_Product->Antimicrobial Data IC50 / Zone of Inhibition Data Anticancer->Data Antimicrobial->Data

Caption: General workflow for the synthesis and in-vitro testing of quinazolinone derivatives.

signaling_pathway Quinazolinone Quinazolinone Derivative EGFR EGFR Quinazolinone->EGFR Inhibition PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Promotion Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: Simplified signaling pathway showing potential inhibition of EGFR by quinazolinone derivatives.

References

Safety Operating Guide

Prudent Disposal of 2-Amino-4-chloro-5-fluorobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-4-chloro-5-fluorobenzoic acid was located. The following guidance is synthesized from SDSs for structurally similar compounds, including 2-Amino-4-fluorobenzoic acid, 2-Amino-5-chlorobenzoic acid, and 2-Amino-5-fluorobenzoic acid. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. Based on data from similar compounds, this chemical should be treated as an irritant to the skin, eyes, and respiratory system.[1][2][3]

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.[2]

  • Eye Protection: Safety glasses with side-shields or goggles are required to prevent eye contact.[1][2]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH or European Standard EN 149 approved respirator is recommended.

In the event of exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1]

  • Waste Collection:

    • Collect waste this compound in its original container or a compatible, sealed, and clearly labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Arrange for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with the full chemical name and any other relevant hazard information. Disposal of the chemical is to be done through an approved waste disposal plant.[1][3]

  • Spill Cleanup:

    • In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.[1][2]

    • For small spills, sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[1][2][3]

    • Do not let this chemical enter the environment.[1][3]

    • Decontaminate the area with a suitable solvent and absorbent pads.

Summary of Hazard and Disposal Information

Parameter Information (based on similar compounds) References
Primary Hazards Skin irritation, serious eye irritation, may cause respiratory irritation.[1][2][3]
Incompatible Materials Strong oxidizing agents.[1][3]
Storage Conditions Keep in a dry, cool, and well-ventilated place in a tightly closed container.[1][3]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][3]
Spill Response Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1][2][3]

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect waste in a sealed and labeled container ppe->collect labeling Label as 'Hazardous Waste' with full chemical name collect->labeling storage Store in designated cool, dry, well-ventilated area labeling->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company storage->contact_ehs end End: Proper Disposal contact_ehs->end spill->ppe No cleanup Contain and clean up spill a non-reactive absorbent. Avoid creating dust. spill->cleanup Yes cleanup->collect

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chloro-5-fluorobenzoic acid
Reactant of Route 2
2-Amino-4-chloro-5-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.